Clopidogrel impurity C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWGGQPFAXNFI-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317036 | |
| Record name | (R)-Clopidogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120202-69-9 | |
| Record name | (R)-Clopidogrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopidogrel, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Clopidogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOPIDOGREL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295YY352H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Structure of Clopidogrel Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of Clopidogrel impurity C, a critical consideration in the pharmaceutical development and quality control of the antiplatelet agent Clopidogrel. Understanding the structure of this and other impurities is paramount for ensuring the safety, efficacy, and stability of the final drug product.
Chemical Identity and Structure
This compound is chemically identified as Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate .[1][2][3] It is also commonly referred to by several synonyms, including Clopidogrel USP Related Compound C and the R-isomer of Clopidogrel.[1][4][5][6][7] The impurity is the (R)-enantiomer of Clopidogrel, which is the (S)-enantiomer.
The chemical structure of this compound is presented below. It consists of a thienopyridine ring system linked to a methyl acetate (B1210297) group through a chiral center. A 2-chlorophenyl group is also attached to this chiral carbon.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
The following table summarizes key physicochemical data for this compound. The data is primarily for the sulfate (B86663) salt, which is a common form for analytical standards.
| Property | Value | Reference(s) |
| Chemical Name | Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate | [1][2] |
| Synonyms | Clopidogrel USP Related Compound C, (R)-Clopidogrel | [1][4][5][8] |
| CAS Number (Sulfate) | 120202-71-3 | [1][3][4][9] |
| Molecular Formula | C₁₆H₁₆ClNO₂S | [9] |
| Molecular Weight | 321.82 g/mol | [9] |
Experimental Protocols for Identification and Quantification
The identification and quantification of this compound in pharmaceutical samples are typically performed using chromatographic techniques. Several methods have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC)
A common analytical technique for separating and quantifying Clopidogrel and its impurities is reverse-phase HPLC.
-
Workflow Diagram:
Caption: General workflow for HPLC analysis of Clopidogrel impurities.
-
Typical Methodologies:
-
Column: C18 columns are frequently used for the separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is common.
-
Detection: UV detection is typically performed at a wavelength around 220 nm.[5]
-
System Suitability: Parameters such as resolution, tailing factor, and theoretical plates are monitored to ensure the performance of the chromatographic system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For structural confirmation and sensitive quantification, LC-MS is a powerful tool.
-
Methodology: LC-MS combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. This allows for the determination of the mass-to-charge ratio of the impurity, confirming its identity. Electrospray ionization (ESI) is a commonly used ionization technique.
Capillary Electrophoresis (CE)
Capillary electrophoresis has also been employed for the separation of Clopidogrel and its impurities, including the chiral separation of the enantiomers.
-
Methodology: This technique utilizes an electric field to separate ions based on their electrophoretic mobility. Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve enantiomeric separation.
Quantitative Data
The following table summarizes quantitative data from a validated capillary electrophoresis method for the determination of Clopidogrel and its impurities.
| Parameter | Value | Reference(s) |
| Limit of Detection (LOD) | 0.13 µg/mL | [10][] |
| Limit of Quantitation (LOQ) | 0.4 µg/mL | [10][] |
| Linearity Range | 0.4 - 300 µg/mL | [10][] |
Signaling Pathways and Logical Relationships
The presence of this compound is a critical quality attribute that is monitored during drug development and manufacturing. The logical relationship for controlling this impurity is outlined below.
Caption: Logical workflow for the control of this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]
- 4. wjpls.org [wjpls.org]
- 5. hplc.eu [hplc.eu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. vivanls.com [vivanls.com]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Clopidogrel Impurity C
This technical guide provides a comprehensive overview of Clopidogrel (B1663587) Impurity C, a known related substance of the antiplatelet drug Clopidogrel. This document is intended for researchers, scientists, and professionals in drug development and quality control.
Chemical Identity and Properties
Clopidogrel Impurity C is the (R)-enantiomer of Clopidogrel.[1][] While Clopidogrel is the therapeutically active (S)-enantiomer, its R-counterpart is considered an impurity with no anti-aggregating activity.[][3]
Table 1: Chemical Identifiers and Properties of this compound
| Parameter | Value | Reference |
| CAS Number | 120202-71-3 | [1][4][5][6][7][8] |
| Chemical Name | Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate hydrogen sulfate (B86663) | [1][4][7] |
| Synonyms | Clopidogrel USP Related Compound C, Clopidogrel Bisulfate R-Isomer, (R)-Clopidogrel Hydrogen Sulfate | [1][4][5][6][7] |
| Molecular Formula | C16H16ClNO2S · H2SO4 | [1][5][8] |
| Molecular Weight | 419.90 g/mol | [1][8] |
| Freebase CAS Number | 120202-69-9 | [9] |
| Freebase Molecular Formula | C16H16ClNO2S | [9] |
| Freebase Molecular Weight | 321.82 g/mol | [7] |
Synthesis and Formation
This compound can be synthesized for use as a reference standard in analytical testing. One method involves the chiral resolution of racemic clopidogrel hydrochloride.
A patented method describes the synthesis of this compound by reacting the split mother liquor of racemic clopidogrel hydrochloride with d-camphorsulfonic acid. This process precipitates the d-camphorsulfonic acid salt of the levorotatory clopidogrel, which is then converted to the hydrogen sulfate salt, yielding Impurity C.[10]
Another synthetic approach involves the preparation of the (R)-methyl-(2-chlorophenyl)-(4,5,6,7-4H-thieno[3,2,-c]pyrid-5-yl) acetate (B1210297) from (R)-(2-chlorophenyl)-(4, 5, 6, 7-4H-thieno [3,2,-c]pyrid-5-yl) sodium acetate.[11]
Analytical Methodologies
Accurate quantification of this compound is crucial for ensuring the quality and safety of Clopidogrel drug products. Various analytical techniques have been developed for its separation and determination.
3.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used method for the analysis of Clopidogrel and its impurities.
-
Method 1: Stability-Indicating HPLC
-
Column: Kromasil 100 C18
-
Mobile Phase: Gradient elution with 0.1% Trifluoroacetic acid in water (Pump A) and 0.1% Trifluoroacetic acid in Acetonitrile (Pump B).
-
Gradient Program:
-
T0.01: 80% A, 20% B
-
T25: 50% A, 50% B
-
T26: 80% A, 20% B
-
T35: 80% A, 20% B
-
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 45 °C
-
Detection: UV at 220 nm
-
Reference: This method was developed to separate unknown impurities generated during stability studies of Clopidogrel tablets.[12]
-
-
Method 2: Enantiospecific Liquid Chromatography
-
Detection: UV at 220 nm.
-
Application: This method is used for the determination of impurities and assay of Clopidogrel, including the R-enantiomer (Impurity C).[13]
-
3.2. Capillary Zone Electrophoresis (CZE)
A capillary zone electrophoresis method has been developed for the separation of Clopidogrel from its impurities A, B, and C.[]
-
Capillary: Uncoated fused-silica capillary (50.0 μm internal diameter, 31.2 cm total length).[]
-
Background Electrolyte: 35 mM of 6% sulphated β-cyclodextrin (SCD) (mass/volume).[]
Logical Relationship Diagram
The following diagram illustrates the relationship between racemic Clopidogrel and its enantiomers, including the active drug substance and Impurity C.
Caption: Chiral resolution of racemic Clopidogrel.
Experimental Workflow for Impurity Analysis
The diagram below outlines a typical workflow for the analysis of this compound in a drug product.
Caption: Workflow for this compound analysis.
References
- 1. veeprho.com [veeprho.com]
- 3. US9480680B2 - Stable pharmaceutical composition of clopidogrel free base for oral and parenteral delivery - Google Patents [patents.google.com]
- 4. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]
- 5. karpschem.in [karpschem.in]
- 6. vivanls.com [vivanls.com]
- 7. Clopidogrel Related Compound C [saitraders.co.in]
- 8. Clopidogrel Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. CN101787033B - Method for synthesizing related substance C of clopidogrel hydrogen sulfate - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. hplc.eu [hplc.eu]
An In-Depth Technical Guide on the Formation Mechanism of Clopidogrel R-Isomer During Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel (B1663587) is a potent antiplatelet agent widely used in the prevention of atherothrombotic events. It is a chiral molecule, and its therapeutic activity resides exclusively in the (S)-enantiomer. The (R)-enantiomer is not only inactive but has also been associated with adverse effects, making the stereochemical purity of the final drug product a critical quality attribute. This technical guide provides a comprehensive overview of the formation mechanisms of the undesirable (R)-isomer of Clopidogrel during its synthesis, offering insights into the factors influencing its formation and methods for its control and analysis.
Mechanisms of (R)-Isomer Formation
The presence of the (R)-isomer of Clopidogrel in the final product can arise from several pathways during the synthesis. Understanding these mechanisms is crucial for developing robust and well-controlled manufacturing processes.
Racemization of (S)-Clopidogrel
The most direct route to the formation of the (R)-isomer is the racemization of the desired (S)-enantiomer. This process involves the epimerization of the chiral center at the α-position to the ester group. The hydrogen atom at this position is acidic and can be abstracted by a base to form a planar carbanion intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture of (S)- and (R)-Clopidogrel.
Several factors can promote this racemization:
-
Basic Conditions: The presence of a base is the primary driver for the abstraction of the α-proton. Both strong and weak bases can facilitate racemization. Common bases used in organic synthesis, if not properly controlled, can lead to a loss of chiral purity.
-
Elevated Temperatures: Higher reaction or processing temperatures can provide the necessary activation energy for the deprotonation-reprotonation sequence, thus accelerating the rate of racemization.
-
Solvent Effects: The choice of solvent can influence the rate of racemization. Polar aprotic solvents may stabilize the carbanion intermediate, potentially facilitating the process.
Use of Racemic Starting Materials and Inefficient Resolution
Many synthetic routes to Clopidogrel start from racemic intermediates, such as racemic 2-(2-chlorophenyl)glycine or its derivatives. These routes rely on a resolution step later in the synthesis to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer. The formation of the (R)-isomer in the final product can occur if:
-
The resolution is incomplete: Fractional crystallization, a common method for resolution, may not achieve 100% separation, leaving residual (R)-isomer in the mother liquor which can contaminate the (S)-isomer crystals.
-
Racemization occurs after resolution: If the resolved (S)-intermediate or final (S)-Clopidogrel is subjected to conditions that promote racemization (as described above), the chiral purity gained during resolution can be compromised.
Epimerization of Chiral Intermediates
Even in asymmetric syntheses that aim to produce only the (S)-enantiomer from the outset, there is a risk of epimerization of chiral intermediates. If a chiral intermediate in the synthetic pathway is susceptible to racemization under the reaction conditions of a subsequent step, the (R)-isomer of that intermediate will be formed. This will then be carried through the remaining synthetic steps to yield (R)-Clopidogrel in the final product. For instance, the conversion of an amide intermediate to the final ester in acidic medium at high temperature has been reported to lead to racemization.
Quantitative Data on R-Isomer Formation
The following table summarizes available data on the conditions that can lead to the formation of the (R)-isomer or racemization. It is important to note that much of the quantitative data comes from patent literature focused on the racemization of the undesired (R)-isomer for recycling purposes, which in turn provides insight into the conditions that can cause racemization of the (S)-isomer.
| Reaction/Condition | Parameter(s) | Observation | Reference |
| Racemization of (R)-Clopidogrel | Catalytic amount of potassium t-butoxide in a hydrocarbon solvent at < 20°C (preferably ~0°C) | Conversion of a portion of (R)-Clopidogrel to (S)-Clopidogrel, indicating racemization occurs. | [1] |
| Resolution of Racemic Clopidogrel | Use of L-(-)-camphor sulfonic acid in acetone | Yields (+)-Clopidogrel camphor (B46023) sulfonate with a chiral purity of 99.55%. The mother liquor is enriched with the (R)-isomer. | |
| Conversion of Amide to Ester | Methanol (B129727) and sulfuric acid at 70°C for 35 hours | Leads to the formation of racemic Clopidogrel, indicating racemization under these conditions. | |
| Chiral Stability in Suspension | Storage at room temperature (25°C) vs. refrigeration (4°C) | More chiral inversion (formation of R-isomer) is observed at room temperature. However, even at room temperature, less than 2% inversion occurred over 60 days. | [2] |
| Base-catalyzed Racemization | Potassium carbonate in methanol at 15-20°C | The (R)-clopidogrel base is treated to form the racemic base, which can be recycled. | |
| pH Adjustment | Adjustment of pH to 7.0 with 10% sodium carbonate solution | This step is used to liberate the free base from the camphor sulfonate salt. Careful control is needed to avoid racemization. |
Experimental Protocols
Protocol for Racemization of (R)-Clopidogrel for Recycling
This protocol is adapted from patent literature and describes a method to racemize the undesired (R)-isomer, allowing it to be recycled back into the resolution process, thereby improving the overall yield of the (S)-isomer.
-
Preparation of the (R)-Clopidogrel Free Base: The mother liquor from the resolution of racemic Clopidogrel, which is enriched in the (R)-enantiomer, is treated with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to neutralize the resolving agent and liberate the free base of (R)-Clopidogrel.
-
Extraction: The (R)-Clopidogrel free base is extracted into an organic solvent (e.g., toluene (B28343) or another hydrocarbon).
-
Drying: The organic phase is dried, for example, by azeotropic distillation.
-
Racemization: The dried solution of (R)-Clopidogrel is cooled to a low temperature (e.g., 0°C). A catalytic amount of a strong base, such as potassium t-butoxide, is added. The reaction mixture is stirred for a short period (e.g., 20-30 minutes) to effect racemization.
-
Quenching: The reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base.
-
Work-up: The solution is washed with water to remove salts. The organic phase, now containing racemic Clopidogrel, can be concentrated and subjected to another round of resolution.
Protocol for Chiral Resolution of Racemic Clopidogrel
This protocol describes a typical method for separating the (S)- and (R)-enantiomers of Clopidogrel using a chiral resolving agent.
-
Dissolution: Racemic Clopidogrel free base is dissolved in a suitable solvent, such as acetone.
-
Addition of Resolving Agent: A solution of a chiral resolving agent, typically L-(-)-camphorsulfonic acid monohydrate, in the same solvent is added to the solution of racemic Clopidogrel.
-
Crystallization: The mixture is stirred, and the diastereomeric salt of (S)-Clopidogrel with the resolving agent, which is less soluble, preferentially crystallizes out of the solution. Seeding with a small crystal of the desired diastereomeric salt can aid in crystallization.
-
Isolation: The crystalline diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.
-
Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base to neutralize the resolving agent and liberate the enantiomerically pure (S)-Clopidogrel free base.
-
Salt Formation: The (S)-Clopidogrel free base is then converted to its bisulfate salt by treatment with sulfuric acid in a suitable solvent.
Protocol for Chiral HPLC Analysis of Clopidogrel
This protocol outlines a method for the quantitative determination of the enantiomeric purity of a Clopidogrel sample.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Column: A cellulose-based chiral stationary phase, such as Chiralcel OJ-RH (150 x 4.6 mm, 5 µm), is effective for separating the enantiomers of Clopidogrel.[3][4]
-
Mobile Phase: A mixture of methanol and water (e.g., 100:15 v/v) can be used as the mobile phase.[3][4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm.
-
Sample Preparation: A solution of the Clopidogregrel sample is prepared in the mobile phase at a suitable concentration (e.g., 0.1 mg/mL). The solution should be filtered through a 0.45 µm filter before injection.
-
Analysis: The sample solution is injected into the HPLC system. The retention times for the (S)- and (R)-enantiomers are determined using reference standards. The peak areas of the two enantiomers in the sample chromatogram are used to calculate the enantiomeric excess and the percentage of the (R)-isomer.
Visualizations
Racemization Mechanism of Clopidogrel
Caption: Racemization of (S)-Clopidogrel via a planar carbanion intermediate.
Synthetic Pathway Highlighting R-Isomer Formation
Caption: Synthetic route to Clopidogrel showing key stages for R-isomer presence.
Experimental Workflow for Chiral Purity Analysis
Caption: Workflow for the determination of Clopidogrel enantiomeric purity by HPLC.
Conclusion
The formation of the (R)-isomer of Clopidogrel during synthesis is a critical aspect to control to ensure the quality, safety, and efficacy of the final drug product. The primary mechanisms for its formation are racemization of the desired (S)-enantiomer under basic or harsh temperature conditions, and the incomplete resolution of racemic intermediates. A thorough understanding of these mechanisms and the factors that influence them, such as temperature, pH, and solvent, is essential for the development of a robust and controlled manufacturing process. Furthermore, the implementation of efficient chiral resolution techniques and validated analytical methods for monitoring enantiomeric purity are indispensable. By carefully controlling the synthetic process and implementing strategies for the recycling of the unwanted (R)-isomer through racemization, it is possible to produce high-purity (S)-Clopidogrel in an efficient and cost-effective manner.
References
- 1. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]
- 2. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
physicochemical properties of Clopidogrel impurity C
An In-depth Technical Guide on the Physicochemical Properties of Clopidogrel Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, also known as Clopidogrel USP Related Compound C or the (R)-enantiomer of Clopidogrel. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Clopidogrel.
Introduction
Clopidogrel is an antiplatelet agent widely used to inhibit blood clots in various cardiovascular diseases. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound is the (R)-enantiomer of Clopidogrel and is considered a process-related impurity. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods for its detection and quantification, as well as for understanding its potential impact on the quality of the final drug product.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data has been compiled from various sources to provide a comprehensive reference.
| Property | Value |
| Chemical Name | Methyl (-)-(R)-(o-chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridine-5(4H)-yl]acetate hydrogen sulfate[1] |
| Synonyms | Clopidogrel USP Related Compound C; Clopidogrel Bisulfate R-Isomer[2] |
| Chemical Structure | (Refer to a chemical drawing of the R-enantiomer of Clopidogrel) |
| Molecular Formula | C₁₆H₁₆ClNO₂S · H₂SO₄ (Hydrogen Sulfate Salt)[3] C₁₆H₁₆ClNO₂S (Free Base)[4] |
| Molecular Weight | 419.90 g/mol (Hydrogen Sulfate Salt)[3][5][6][7] 321.82 g/mol (Free Base)[4][8] |
| CAS Number | 120202-71-3 (Hydrogen Sulfate Salt)[5] |
| Melting Point | 47-49°C[5] |
| Boiling Point | 423.7 °C at 760 mmHg[5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[1] |
| pKa | The pKa of the parent compound, Clopidogrel, is approximately 4.5.[9] A specific experimental pKa for Impurity C is not readily available in the literature, but is expected to be very similar to that of Clopidogrel. |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical and analytical parameters of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
A robust HPLC method is crucial for the separation and quantification of this compound from the active S-enantiomer and other related substances.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: Chiral Cel OD-H (250 x 4.6 mm, 5µm)
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Isopropyl alcohol (920:50:30, v/v/v) with 0.3ml of Diethylamine.
-
Flow Rate: 0.9 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to obtain a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the retention time and peak area for this compound. The retention time for Clopidogrel is approximately 20.8 minutes under these conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, containing a reference standard (e.g., TMS).
Procedure:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
The chemical shifts, coupling constants, and correlation peaks are analyzed to confirm the chemical structure of the (R)-enantiomer.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, further confirming its identity.
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an HPLC system (LC-MS).
-
Acquire the mass spectrum in positive ion mode.
-
The molecular ion peak [M+H]⁺ should correspond to the molecular weight of the free base (321.82 Da).
-
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which provides further structural information. For Clopidogrel, a characteristic daughter ion is observed at m/z 212.0.
Melting Point Determination
The melting point is a key physical property used for identification and purity assessment.
Methodology: Capillary Method
-
Finely powder the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range represents the melting point. For pure substances, this range is typically narrow.[4]
Boiling Point Determination
The boiling point provides information about the volatility of the substance.
Methodology: Micro Boiling Point Method (Thiele Tube)
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a sealed-end capillary tube into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a heating oil.
-
Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.
-
Stop heating and observe. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter influencing the solubility and absorption of a drug substance.
Methodology: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standard solution of the sample (this compound) of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-methanol) if solubility in water is limited.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Titrate the solution by adding small, precise volumes of the standardized titrant (acid or base).
-
Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa value is determined from the pH at the half-equivalence point of the titration curve.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Unveiling Clopidogrel Impurity C: A Technical Guide to its Discovery, Origin, and Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel (B1663587), a potent antiplatelet agent, is a cornerstone in the prevention of atherothrombotic events. As with any pharmaceutical compound, the control of impurities is paramount to ensure its safety and efficacy. Among the known related substances of Clopidogrel, Impurity C, the (R)-enantiomer of the active (S)-Clopidogrel, warrants particular attention. This technical guide provides a comprehensive overview of the discovery, origin, synthesis, and analytical methodologies for the identification and quantification of Clopidogrel Impurity C, offering valuable insights for professionals in drug development and quality control.
Discovery and Identification
This compound is chemically defined as Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate. It is the dextrorotatory enantiomer of Clopidogrel and is designated as a related compound in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1] Its identification as a key impurity is crucial due to the stereospecific activity of Clopidogrel; the therapeutic effect resides solely with the (S)-enantiomer, while the (R)-enantiomer (Impurity C) is devoid of antiplatelet activity and may introduce unnecessary risks.[2]
| Parameter | Value |
| Chemical Name | Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate |
| Synonyms | Clopidogrel USP Related Compound C, (R)-Clopidogrel, Clopidogrel Bisulfate R-Isomer |
| CAS Number | 120202-71-3 (sulfate salt), 120202-69-9 (free base)[1] |
| Molecular Formula | C₁₆H₁₆ClNO₂S (free base) |
| Molecular Weight | 321.82 g/mol (free base) |
Origin of this compound
The presence of this compound in the final drug substance can arise from two primary sources: as a process-related impurity during synthesis and through the chiral inversion of the active (S)-Clopidogrel.
Process-Related Impurity
The synthesis of Clopidogrel often involves a resolution step to separate the desired (S)-enantiomer from the racemic mixture. Incomplete resolution or epimerization during subsequent manufacturing steps can lead to the carryover of the (R)-enantiomer into the final product. The initial synthesis of racemic Clopidogrel produces both enantiomers, and the efficiency of the chiral separation is a critical factor in controlling the level of Impurity C.
Chiral Inversion
Clopidogrel can undergo slow chiral inversion to its (R)-enantiomer under certain conditions. This conversion is influenced by factors such as pH and temperature. Studies have shown that non-enzymatic chiral inversion of Clopidogrel can occur in phosphate (B84403) buffers, with the rate of inversion being pH-dependent.[2] While the inversion is slow, with half-lives estimated to be several days, it highlights the importance of controlled storage and formulation conditions to maintain the stereochemical integrity of Clopidogrel.[2]
The logical relationship for the origin of Impurity C can be visualized as follows:
Experimental Protocols
Synthesis of this compound
A common method for obtaining this compound involves the resolution of racemic Clopidogrel, followed by the isolation of the (R)-enantiomer.
Method 1: Resolution using Camphorsulfonic Acid
-
Dissolution: Dissolve hydrochloric acid Clopidogrel (racemic mixture) in ethyl acetate (B1210297) and water.[3]
-
Neutralization: Adjust the pH to neutral with sodium bicarbonate to obtain the free base.[3]
-
Salt Formation with L-Camphorsulfonic Acid: To the dried organic layer, add L-camphorsulfonic acid. The L-camphorsulfonic acid salt of the (S)-enantiomer will preferentially precipitate.[3]
-
Isolation of (S)-enantiomer salt: Filter the precipitate to obtain the L-camphorsulfonic acid salt of (S)-Clopidogrel.[3]
-
Formation of (R)-enantiomer salt: To the mother liquor containing the enriched (R)-enantiomer, add D-camphorsulfonic acid. The D-camphorsulfonic acid salt of (R)-Clopidogrel will precipitate.[3]
-
Crystallization and Isolation: Allow the mixture to crystallize at a low temperature (e.g., -20°C to 5°C) and then filter to isolate the D-camphorsulfonic acid salt of (R)-Clopidogrel.[3]
-
Conversion to Sulfate (B86663) Salt: The isolated D-camphorsulfonic acid salt is then treated with sulfuric acid to yield this compound (the sulfate salt).[3]
Method 2: From (R)-α-(2-chlorophenyl)glycine derivative
-
Reaction: A mixture of (R)-(2-chlorophenyl)-(4,5,6,7-4H-thieno[3,2,-c]pyrid-5-yl) sodium acetate, water, and a phase transfer catalyst (e.g., PEG 400) is prepared.[4]
-
pH Adjustment: The pH of the solution is adjusted to approximately 10 with sodium bicarbonate.[4]
-
Methylation: After cooling, n-butanol is added, followed by the dropwise addition of dimethyl sulfate.[4]
-
Reaction Maintenance: The reaction is stirred at room temperature and then at 40°C, maintaining the pH at around 10.[4]
-
Extraction and Isolation: After the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with butyl acetate. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the oily target product, (R)-methyl-(2-chlorophenyl)-(4,5,6,7-4H-thieno[3,2,-c]pyrid-5-yl) acetate (this compound free base).[4]
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Clopidogrel and its impurities.
Chiral HPLC Method
-
Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.[5]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 100:15 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 226 nm.[5]
-
Temperature: 25°C.[5]
Stability-Indicating UFLC Method
-
Column: Phenomenex C8 (250 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase: Gradient elution with 0.01 M phosphate buffer (pH 2.0) and acetonitrile.[6]
-
Detection: PDA detector, with the wavelength for Impurity C set at 237 nm.[6]
The following diagram illustrates a typical experimental workflow for the analysis of this compound.
Quantitative Data on Formation
The formation of Impurity C via chiral inversion is a critical parameter to monitor during stability studies. The following table summarizes data on the non-enzymatic chiral inversion of Clopidogrel.
| Condition | Half-life of Chiral Inversion | Reference |
| 0.1 M Phosphate Buffer, 37°C | 7 to 12 days (pH dependent) | [2] |
| 5 mg/mL Oral Suspension, 4°C | > 98% of S-enantiomer retained after 60 days | [7] |
| 5 mg/mL Oral Suspension, 25°C | > 98% of S-enantiomer retained after 60 days (slightly more inversion than at 4°C) | [7] |
Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the impurity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.
Reference standards of this compound with comprehensive characterization data are commercially available from various suppliers and are essential for accurate identification and quantification.
Conclusion
A thorough understanding of the discovery, origin, and analysis of this compound is indispensable for ensuring the quality, safety, and efficacy of Clopidogrel drug products. The implementation of robust synthetic processes with efficient chiral resolution, coupled with validated stability-indicating analytical methods, is crucial for controlling the levels of this impurity. This technical guide provides a foundational resource for researchers and professionals to navigate the challenges associated with the control of stereoisomeric impurities in pharmaceutical development.
References
- 1. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]
- 2. Very slow chiral inversion of clopidogrel in rats: a pharmacokinetic and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101787033B - Method for synthesizing related substance C of clopidogrel hydrogen sulfate - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral stability of an extemporaneously prepared clopidogrel bisulfate oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacological Activity of Clopidogrel's R-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel (B1663587), a widely prescribed antiplatelet agent, is a chiral prodrug administered as the S-enantiomer. Its therapeutic efficacy relies on the hepatic conversion to an active thiol metabolite that irreversibly antagonizes the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby inhibiting platelet aggregation. While the S-enantiomer is the source of the desired antithrombotic activity, the R-enantiomer is also present, often as an impurity, and its pharmacological profile is of significant interest for a comprehensive understanding of clopidogrel's action and for drug development purposes. This technical guide provides a detailed overview of the pharmacological activity of the R-enantiomer of clopidogrel, summarizing available quantitative data, outlining experimental protocols, and visualizing key pathways.
Pharmacological Inactivity at the P2Y12 Receptor
The primary mechanism of action of clopidogrel's active metabolite is the inhibition of the P2Y12 receptor. Extensive research has demonstrated that the antiplatelet and antithrombotic effects are exclusively attributed to the S-enantiomer. The R-enantiomer is considered to be devoid of this activity.[1][2][3][4] Studies have consistently shown that the R-enantiomer does not exhibit significant P2Y12 receptor antagonism and, consequently, does not contribute to the inhibition of ADP-induced platelet aggregation.[1][2][3]
Metabolism and Stereoselectivity
Clopidogrel undergoes extensive and complex metabolism, which is stereoselective. The metabolic fate of the R- and S-enantiomers differs significantly, which is a key determinant of their distinct pharmacological activities.
Two major metabolic pathways are involved:
-
Esterase-mediated hydrolysis: The majority of a clopidogrel dose (approximately 85%) is rapidly hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative.[1][5][6][7] This pathway is a major route of elimination for both enantiomers.
-
Cytochrome P450-mediated activation: A smaller fraction of clopidogrel is metabolized by hepatic cytochrome P450 (CYP) enzymes in a two-step oxidative process to form the active thiol metabolite.[1][8][9] This activation pathway is highly stereoselective, favoring the S-enantiomer. The CYP enzymes implicated in this process include CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5.[10][11][12]
The R-enantiomer is also a substrate for CYP enzymes, but its metabolism does not lead to the formation of a P2Y12-inhibiting active metabolite.
Metabolic Pathways of Clopidogrel Enantiomers
Chiral Inversion
The possibility of in vivo chiral inversion of clopidogrel has been investigated. Studies in rats have shown that a small percentage (4-8%) of the (R)-carboxylic acid metabolite can be detected after administration of the S-enantiomer.[2] This is thought to be primarily due to a slow, non-enzymatic inversion of the parent (S)-clopidogrel to (R)-clopidogrel, which is then metabolized to the (R)-carboxylic acid. The (S)-carboxylic acid metabolite itself appears to be configurationally stable.[2]
Off-Target Effects and Toxicity
While the R-enantiomer of clopidogrel is devoid of antithrombotic activity, it is not pharmacologically inert. High doses of the R-enantiomer have been reported to cause convulsions in animal studies.[1][2][3][4][13][14] This central nervous system toxicity is a key reason why clopidogrel is developed and marketed as the pure S-enantiomer.[15]
Quantitative Data
Quantitative data on the pharmacological activity of the R-enantiomer is limited, as research has primarily focused on the active S-enantiomer. The following table summarizes available information.
| Parameter | R-enantiomer | S-enantiomer | Reference |
| P2Y12 Receptor Binding | |||
| pKi (human P2Y12 receptor) | Not reported | 6.9 (for racemic mixture) | |
| Inhibition of [33P]2MeS-ADP binding | No significant inhibition | Potent, irreversible inhibition | [16][17] |
| Platelet Aggregation | |||
| ADP-induced aggregation | No significant inhibition | Potent inhibition | [2][18][19] |
| Metabolism | |||
| In vivo chiral inversion (rat) | - | 4-8% to (R)-acid metabolite | [2] |
| Half-life of non-enzymatic chiral inversion (in vitro) | - | 7-12 days |
Experimental Protocols
Chiral Separation and Analysis of Clopidogrel Enantiomers
The separation and quantification of clopidogrel enantiomers are crucial for studying their individual pharmacological properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method.
Example Protocol for Chiral HPLC:
-
Column: Chiral-AGP (4.0 x 150 mm; 5 µm)
-
Mobile Phase: 16% acetonitrile, 1 mM N,N-dimethyloctylamine, and 10 mM ammonium (B1175870) acetate, buffered to a pH of 5.5.
-
Flow Rate: Not specified.
-
Detection: UV spectrophotometry.
-
Retention Times:
-
S-enantiomer: 14.9 minutes
-
R-enantiomer: 20.4 minutes
-
-
Sample Preparation: Samples from oral suspensions are centrifuged, and the supernatant is diluted with the mobile phase before injection.
This method allows for the resolution and quantification of the R- and S-enantiomers of clopidogrel.[20]
In Vitro Platelet Aggregation Assay
Platelet aggregation assays are used to assess the antiplatelet activity of compounds.
Example Protocol for Optical Aggregometry:
-
Sample: Platelet-rich plasma (PRP) obtained from blood samples.
-
Agonist: ADP (10 and 20 µM) or collagen (1 and 2 µg/mL).
-
Procedure:
-
Baseline platelet aggregation is measured in PRP.
-
Subjects are treated with the test compound (e.g., clopidogrel).
-
Platelet aggregation is measured again after the treatment period.
-
The percentage of inhibition is calculated by comparing the post-treatment aggregation to the baseline.
-
This method can be used to compare the effects of the R- and S-enantiomers on platelet function.[18]
Experimental Workflow for Chiral Purity Analysis
Signaling Pathways
While the R-enantiomer does not directly interact with the P2Y12 signaling pathway, understanding the pathway inhibited by the S-enantiomer provides context for its inactivity. The active metabolite of (S)-clopidogrel irreversibly binds to the P2Y12 receptor, a Gi-coupled receptor. This prevents ADP from binding and subsequently inhibits the downstream signaling cascade that leads to platelet activation and aggregation.
Some studies have suggested that clopidogrel may have anti-inflammatory effects through the suppression of the NF-κB signaling pathway.[21][22] However, these studies have not differentiated between the effects of the two enantiomers. Further research is needed to determine if the R-enantiomer has any activity on this or other signaling pathways.
P2Y12 Signaling Pathway Inhibition by (S)-Clopidogrel
Conclusion
The R-enantiomer of clopidogrel is pharmacologically distinct from the therapeutically active S-enantiomer. It is devoid of antiplatelet activity due to its inability to be metabolized to a P2Y12 receptor antagonist. The metabolism of clopidogrel is highly stereoselective, with the R-enantiomer being primarily metabolized to an inactive carboxylic acid derivative. While largely inactive at the primary therapeutic target, the R-enantiomer is not entirely inert and has been associated with central nervous system toxicity at high doses in animal models. A thorough understanding of the pharmacological profile of the R-enantiomer is essential for ensuring the stereochemical purity and safety of clopidogrel formulations. Further research into potential off-target effects and interactions with other signaling pathways could provide a more complete picture of the in vivo actions of this enantiomer.
References
- 1. scholar.unair.ac.id [scholar.unair.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. P2y(12), a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhanced antiplatelet effect of clopidogrel in patients whose platelets are least inhibited by aspirin: a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ticagrelor and clopidogrel suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ticagrelor and clopidogrel suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Toxicological Profile of Clopidogrel Impurity C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel (B1663587), a widely prescribed antiplatelet agent, is the chirally pure (S)-enantiomer. Its counterpart, the (R)-enantiomer, is known as Clopidogrel Impurity C. While devoid of therapeutic antiplatelet activity, this compound has been identified as a critical process-related impurity that exhibits a distinct toxicological profile. This technical guide provides a comprehensive overview of the available toxicological data on this compound, with a focus on its central nervous system (CNS) effects, genotoxicity, and general toxicity. The information presented herein is intended to support risk assessment and control strategies during the development and manufacturing of clopidogrel-based drug products.
Introduction
Clopidogrel is a prodrug that, upon metabolic activation, irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet aggregation. The stereochemistry of the molecule is crucial for its pharmacological activity, with the (S)-enantiomer being the active therapeutic agent. This compound, the (R)-enantiomer, is a known impurity that can arise during the synthesis of clopidogrel. Regulatory agencies require strict control of this impurity due to its potential toxicological risks. This document synthesizes the available non-clinical safety data for this compound to provide a detailed toxicological profile.
General Toxicity
While specific studies on the isolated this compound are limited in publicly available literature, some insights can be drawn from toxicity studies of clopidogrel formulations.
A study evaluating a novel clopidogrel resinate formulation included single-dose and 13-week repeated-dose oral toxicity studies in rats. In the single-dose study, no mortality was observed at doses up to 2000 mg/kg/day.[1][2] The 13-week study in rats showed no abnormal symptoms at doses up to 625 mg/kg/day compared to clopidogrel bisulfate.[1][2] It is important to note that these studies were conducted on a formulation containing the active (S)-enantiomer, with Impurity C as a potential component, and do not represent the toxicology of the isolated impurity.
Table 1: Summary of General Toxicity Studies of a Clopidogrel Formulation
| Study Type | Species | Route of Administration | Dose Levels | Key Findings |
| Single-Dose Toxicity[1][2] | Rat | Oral | Up to 2000 mg/kg/day | No mortality observed. |
| 13-Week Repeated-Dose Toxicity[1][2] | Rat | Oral | Up to 625 mg/kg/day | No abnormal symptoms reported compared to the control group. |
Central Nervous System (CNS) Toxicity
The most significant toxicological finding associated with this compound is its potential to induce CNS toxicity, specifically convulsions.
The precise signaling pathways and molecular mechanisms underlying the convulsive effects of this compound have not been elucidated in the reviewed literature. Further research is needed to understand the specific neuronal targets and pathways affected by this compound.
Genotoxicity
The genotoxic potential of the active pharmaceutical ingredient, clopidogrel, has been evaluated in a battery of in vitro and in vivo assays. These studies on clopidogrel have consistently shown a lack of genotoxic activity.[4]
Specifically, clopidogrel was not genotoxic in the following tests:
-
Ames test (in vitro)[4]
-
DNA-repair test in rat hepatocytes (in vitro)[4]
-
Gene mutation assay in Chinese hamster fibroblasts (in vitro)[4]
-
Metaphase chromosome analysis of human lymphocytes (in vitro)[4]
-
Micronucleus test in mice (in vivo, oral route)[4]
While these results pertain to the (S)-enantiomer, they provide a degree of confidence in the general chemical structure. However, dedicated genotoxicity studies on the isolated this compound are not detailed in the available literature. Given its potential as a significant impurity, a thorough assessment of its genotoxic profile would be a critical component of a complete toxicological evaluation.
Experimental Protocols
Detailed experimental protocols for the pivotal non-clinical toxicology studies on this compound are not publicly available. However, based on standard toxicological practices, the following methodologies would likely be employed.
General Toxicity Studies (Rodent)
A typical study design for a 13-week repeated-dose oral toxicity study in rats would involve the following:
-
Test System: Sprague-Dawley rats, both male and female.
-
Groups: A control group receiving the vehicle, and at least three dose groups receiving low, mid, and high doses of the test article (this compound).
-
Administration: Daily oral gavage for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical chemistry evaluations at termination.
-
Pathology: Gross necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.
CNS Safety Pharmacology
To assess the potential for CNS toxicity, a functional observational battery (FOB) and motor activity assessment in rats would be a standard approach:
-
Test System: Wistar or Sprague-Dawley rats.
-
Groups: A control group and multiple dose groups of this compound.
-
Administration: A single oral or intravenous administration.
-
Assessments:
-
Home cage observations: Posture, activity level.
-
Open field observations: Gait, arousal, stereotypies, convulsions.
-
Manipulative observations: Sensorimotor responses, reflexes.
-
Motor Activity: Quantified using an automated activity monitoring system.
-
Genotoxicity Assays
The standard battery of genotoxicity tests includes:
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations. Different strains of Salmonella typhimurium and Escherichia coli would be exposed to varying concentrations of this compound with and without metabolic activation.
-
In Vitro Mammalian Cell Gene Mutation Test: Typically using mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells to detect gene mutations.
-
In Vitro Mammalian Chromosomal Aberration Test: To assess for chromosomal damage in cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).
-
In Vivo Micronucleus Test: To evaluate chromosomal damage in bone marrow erythrocytes of mice or rats following administration of the test substance.
Visualizations
Caption: Overview of a typical toxicological evaluation workflow for a pharmaceutical impurity.
Conclusion
The available data indicates that this compound is a critical impurity to monitor and control in the manufacturing of clopidogrel. Its primary toxicological concern is dose-dependent CNS toxicity, manifesting as convulsions in animal models. While comprehensive quantitative data and detailed experimental protocols are not widely published, the qualitative evidence of neurotoxicity necessitates stringent control of this impurity to ensure patient safety. The genotoxicity profile of clopidogrel is negative; however, specific data for Impurity C is lacking. This technical guide highlights the key toxicological aspects of this compound and underscores the need for robust analytical methods and process controls to minimize its presence in the final drug product. Further research into the mechanisms of CNS toxicity would provide a more complete understanding of its risk profile.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Clopidogrel Impurity C
Introduction
Clopidogrel (B1663587) is an antiplatelet agent widely used to prevent atherothrombotic events.[1][2] During its synthesis and storage, process-related impurities and degradation products can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One critical impurity is Clopidogrel Impurity C, which is the (R)-enantiomer of Clopidogrel.[3][4][5] The active pharmaceutical ingredient (API) is the (+)-(S)-enantiomer. Pharmacopoeial methods often require a chiral HPLC method to ensure the separation and quantification of this enantiomeric impurity.[5][6]
This application note details a robust HPLC method for the determination of this compound in bulk drug substances and pharmaceutical dosage forms. The method is stability-indicating, capable of separating Impurity C from the active pharmaceutical ingredient (API) and other potential degradation products.
Method Development and Validation
The development of a suitable HPLC method for Clopidogrel and its impurities involves a systematic approach to optimize the separation of all relevant compounds.[7] Forced degradation studies are essential to ensure the method is stability-indicating.[8][9][10][11] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[8][11] The developed HPLC method must be able to separate the API from all these degradation products and impurities.[9][12]
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[2][8] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][7][8]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Quaternary HPLC system with a UV detector |
| Column | Chiral AGP, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and 10mM Potassium Dihydrogen Phosphate buffer (pH 4.5) in a ratio of 22:78 (v/v)[7] |
| Flow Rate | 1.0 mL/min[7][12] |
| Column Temperature | 45 °C[12] |
| Detection Wavelength | 220 nm[1][12] |
| Injection Volume | 10 µL[1] |
| Run Time | Approximately 35 minutes[12] |
Experimental Protocols
Preparation of Solutions
1. Buffer Preparation (10mM Potassium Dihydrogen Phosphate, pH 4.5):
-
Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.[7]
-
Adjust the pH to 4.5 with orthophosphoric acid.[7]
-
Filter the buffer solution through a 0.45 µm membrane filter and degas.
2. Mobile Phase Preparation:
-
Mix acetonitrile and the prepared buffer in a ratio of 22:78 (v/v).[7]
-
Sonicate for 15 minutes to degas the mobile phase.
3. Diluent Preparation:
-
Use the mobile phase as the diluent.
4. Standard Stock Solution Preparation (Clopidogrel and Impurity C):
-
Accurately weigh and transfer about 10 mg of Clopidogrel working standard and 10 mg of this compound working standard into separate 100 mL volumetric flasks.
-
Add about 70 mL of diluent and sonicate to dissolve.
-
Make up the volume to 100 mL with the diluent.
5. Standard Solution Preparation:
-
From the standard stock solutions, prepare a mixed standard solution containing Clopidogrel and Impurity C at the desired concentration levels (e.g., for linearity studies). For routine analysis, a concentration of 0.5 mg/mL for the sample is often used.[1]
6. Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 50 mg of Clopidogrel and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
Method Validation Summary
The following table summarizes the typical validation parameters for this method.
| Validation Parameter | Result |
| Linearity Range (Impurity C) | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
System Suitability
Before sample analysis, the chromatographic system must pass the system suitability test. A standard solution is injected six times, and the following parameters are evaluated.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| Resolution | > 1.5 between Clopidogrel and Impurity C[7] |
Diagrams
Caption: Workflow for HPLC Method Development and Validation.
Caption: Protocol for Routine Sample Analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-Clopidogrel | C16H16ClNO2S | CID 667556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2009077784A2 - Hpcl method for analysing clopidogrel - Google Patents [patents.google.com]
- 7. wjpls.org [wjpls.org]
- 8. jpionline.org [jpionline.org]
- 9. Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Sensitive Detection of Clopidogrel Impurity C in Pharmaceutical Formulations by UPLC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Clopidogrel (B1663587) Impurity C, the (R)-enantiomer of Clopidogrel, in pharmaceutical drug products. The method utilizes a chiral stationary phase for the effective separation of the two enantiomers and tandem mass spectrometry for highly selective and sensitive detection. A straightforward sample preparation procedure from clopidogrel tablets is also described. This method is suitable for quality control and stability testing of Clopidogrel formulations.
Introduction
Clopidogrel is an antiplatelet agent widely used to prevent thrombotic events. It is the (S)-enantiomer that is pharmacologically active. The presence of the inactive (R)-enantiomer, designated as Impurity C, is a critical quality attribute that needs to be monitored and controlled in pharmaceutical formulations. This application note provides a detailed protocol for a UPLC-MS/MS method that enables the chiral separation and sensitive quantification of Clopidogrel Impurity C.
Experimental
Reagents and Materials
-
Clopidogrel Bisulfate Reference Standard
-
This compound (R-enantiomer) Reference Standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Clopidogrel Tablets
Sample Preparation
-
Tablet Sample Preparation:
-
Weigh and finely powder a representative number of Clopidogrel tablets (e.g., 20 tablets) to obtain a homogenous sample.
-
Accurately weigh a portion of the powdered tablets equivalent to 75 mg of Clopidogrel into a 100 mL volumetric flask.
-
Add approximately 70 mL of a diluent (e.g., Methanol:Water 50:50 v/v), and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial for analysis.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the diluent at a concentration of 100 µg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve over the desired concentration range (e.g., 1-800 ng/mL).
-
UPLC-MS/MS Method
UPLC System: A high-performance UPLC system equipped with a binary pump, autosampler, and column oven.
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral UPLC Column (e.g., Ultron ES-OVM, 150 x 2.0 mm, 5 µm or similar) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 78 | 22 |
| 5.0 | 78 | 22 |
| 5.1 | 20 | 80 |
| 6.0 | 20 | 80 |
| 6.1 | 78 | 22 |
| 8.0 | 78 | 22 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Clopidogrel | 322.0 | 212.0 | 30 | 15 |
| This compound | 322.0 | 212.0 | 30 | 15 |
Results and Discussion
The developed UPLC-MS/MS method allows for the successful chiral separation of Clopidogrel and its (R)-enantiomer, Impurity C. The use of a chiral stationary phase is essential for resolving the two isomers, which are indistinguishable by mass spectrometry alone. The Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity for the detection of Impurity C, even at low levels.
Quantitative Data
The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The quantitative performance of the method is summarized in the table below.
Table 2: Quantitative Performance Data
| Parameter | This compound |
| Linearity Range | 1 - 800 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.997[1] |
| Limit of Detection (LOD) | ~0.5 ng/mL (estimated) |
| Limit of Quantification (LOQ) | ~1 ng/mL[1] |
| Intra-day Precision (%CV) | < 10.9%[1] |
| Inter-day Precision (%CV) | < 10.9%[1] |
| Accuracy | 88.5% - 101.3%[1] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
This application note details a robust and sensitive UPLC-MS/MS method for the determination of this compound in pharmaceutical tablets. The method is suitable for routine quality control analysis and stability studies, ensuring the safety and efficacy of Clopidogrel drug products. The provided protocol offers a clear and straightforward approach for researchers and analysts in the pharmaceutical industry.
References
Application Note: Enantioselective Analysis of Clopidogrel by Capillary Electrophoresis
Introduction
Clopidogrel (B1663587) is an antiplatelet medication widely used to prevent blood clots in patients who have had a recent heart attack or stroke, and in those with peripheral artery disease. It is a prodrug that is metabolized in the liver to its active form. Clopidogrel possesses a chiral center, resulting in two enantiomers: the therapeutically active S-enantiomer and the inactive R-enantiomer. Due to the differences in their pharmacological activity, the enantiomeric purity of Clopidogrel is a critical quality attribute in pharmaceutical formulations. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the chiral separation of pharmaceuticals due to its high efficiency, short analysis time, and low consumption of reagents and samples.[1] This application note details a robust capillary zone electrophoresis (CZE) method for the enantioselective separation and quantification of Clopidogrel.
Principle of Separation
The chiral separation of Clopidogrel enantiomers by capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte (BGE). In this method, a sulfated beta-cyclodextrin (B164692) (SCD) is employed as the chiral selector.[2][3] The underlying principle involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) (the host) and the Clopidogrel enantiomers (the guests). The differential stability of these diastereomeric complexes leads to different electrophoretic mobilities for the S- and R-enantiomers, enabling their separation. The use of a reversed polarity mode is crucial for the analysis of the positively charged Clopidogrel enantiomers.
Experimental Protocol
This protocol outlines the steps for the enantioselective analysis of Clopidogrel using capillary zone electrophoresis.
1. Instrumentation and Materials
-
Instrumentation: Capillary Electrophoresis system equipped with a UV detector.
-
Capillary: Uncoated fused-silica capillary (e.g., 50.0 µm internal diameter, 31.2 cm total length).[3]
-
Reagents:
-
Clopidogrel bisulfate reference standard
-
Triethylamine
-
Phosphoric acid
-
Sulfated beta-cyclodextrin (SCD)
-
Methanol (B129727) (for sample preparation)
-
Deionized water
-
2. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 10 mM triethylamine-phosphoric acid buffer.[3] Adjust the pH to 2.3 with phosphoric acid.[3] Add sulfated beta-cyclodextrin (SCD) to the buffer to a final concentration of 5% (m/v).[3]
-
Standard Stock Solution: Accurately weigh and dissolve Clopidogrel bisulfate reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the BGE to achieve the desired concentrations for calibration.
3. CE Instrument Setup and Conditions
-
Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.
-
Pre-run Conditioning: Between each injection, flush the capillary with the BGE for a sufficient time to ensure reproducibility.
-
Electrophoretic Conditions:
4. Sample Analysis
-
Inject the prepared standard solutions and samples into the CE system.
-
Record the electropherograms and determine the migration times of the Clopidogrel enantiomers.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the S-enantiomer against its concentration.
Quantitative Data Summary
The following table summarizes the quantitative performance of the described capillary electrophoresis method for the analysis of Clopidogrel.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.13 µg/mL | [2][3] |
| Limit of Quantitation (LOQ) | 0.4 µg/mL | [2][3] |
| Linearity Range | 0.4 - 300 µg/mL | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Clopidogrel enantiomers by CE.
Principle of Chiral Separation
Caption: Interaction mechanism leading to chiral separation in CE.
References
- 1. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation and determination of clopidogrel and its impurities by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Clopidogrel and its Process-Related Impurity C
For Researchers, Scientists, and Drug Development Professionals
This application note details a specific and robust HPLC method for the separation of the antiplatelet agent Clopidogrel from its critical process-related impurity, Impurity C. The provided protocol and data are intended to guide researchers in establishing a reliable analytical method for quality control and drug development purposes.
Introduction
Clopidogrel is a widely prescribed thienopyridine class antiplatelet agent used to prevent blood clots in patients with a history of heart attack or stroke. During its synthesis, several process-related impurities can be generated. One of the critical impurities is Impurity C, the R-enantiomer of Clopidogrel. As the therapeutic activity resides in the S-enantiomer (Clopidogrel), it is imperative to have a validated analytical method to separate and quantify the inactive and potentially harmful R-enantiomer. This document provides a detailed protocol using a specific C18 column for the effective separation of Clopidogrel and Impurity C.
Data Presentation
The following table summarizes the chromatographic conditions and performance data obtained for the separation of Clopidogrel and Impurity C using a recommended C18 column.
| Parameter | Method 1 |
| Column | ULTRON ES-OVM C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5) : Acetonitrile (B52724) (78:22 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Retention Time (Clopidogrel) | Approximately 5.34 min |
| Retention Time (Impurity C) | Approximately 11.10 min |
| Resolution (Rs) | > 6.0 |
| Tailing Factor (T) | < 1.5 for both peaks |
Experimental Protocols
This section provides a step-by-step methodology for the separation of Clopidogrel and Impurity C.
Materials and Reagents
-
Clopidogrel Bisulfate Reference Standard
-
Clopidogrel Impurity C Reference Standard
-
Potassium Dihydrogen Phosphate (KH2PO4), HPLC grade
-
Orthophosphoric Acid (H3PO4), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade (Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Weigh 1.36 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.5 with diluted orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the buffer and acetonitrile in a ratio of 78:22 (v/v).
-
Degas the mobile phase by sonication or helium sparging before use.
-
Clopidogrel Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Clopidogrel Bisulfate Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Impurity C Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution: Prepare a mixed working standard solution containing Clopidogrel and Impurity C at appropriate concentrations by diluting the stock solutions with the mobile phase. A typical concentration for impurity analysis would be 100 µg/mL of Clopidogrel and 1 µg/mL of Impurity C.
-
Accurately weigh and transfer a quantity of the sample equivalent to 100 mg of Clopidogrel into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
-
Column: ULTRON ES-OVM C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5) : Acetonitrile (78:22 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
System Suitability
Before sample analysis, perform a system suitability test by injecting the mixed working standard solution. The system is deemed suitable for use if the following criteria are met:
-
The resolution (Rs) between the Clopidogrel and Impurity C peaks is not less than 2.0.
-
The tailing factor (T) for the Clopidogrel and Impurity C peaks is not more than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the standard solution is not more than 2.0% for the peak areas of both analytes.
Mandatory Visualization
Caption: Experimental Workflow for this compound Separation.
References
Application Note: Optimized Mobile Phase Composition for High-Resolution Separation of Clopidogrel and Its Impurities
Introduction
Clopidogrel, an essential antiplatelet agent, is widely prescribed for the prevention of atherothrombotic events. The presence of impurities in the active pharmaceutical ingredient (API) or final dosage form, arising from synthesis, degradation, or storage, can impact the drug's efficacy and safety.[1] Therefore, robust analytical methods are crucial for the accurate identification and quantification of these impurities. This application note details an optimized High-Performance Liquid Chromatography (HPLC) method for achieving superior resolution of Clopidogrel from its key process-related and degradation impurities.
The primary challenge in Clopidogrel analysis lies in the separation of structurally similar compounds, including its enantiomeric impurity (R-enantiomer or Impurity C), the main hydrolytic degradation product (Clopidogrel carboxylic acid or Impurity A), and other related substances such as Impurity B.[2][3][4][5][6][7][8][9][10] This document provides a comprehensive guide, including a detailed experimental protocol and comparative data, to assist researchers and drug development professionals in establishing a reliable stability-indicating assay for Clopidogrel.
Experimental Conditions
This section outlines the optimized chromatographic conditions for the analysis of Clopidogrel and its impurities.
Table 1: Optimized HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 26 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Mobile Phase Composition and Optimization
The selection of an appropriate mobile phase is critical for achieving the desired separation. A reversed-phase HPLC method using a gradient elution with a C18 column has been found to be highly effective. The mobile phase consists of a mixture of an aqueous component (Mobile Phase A) and an organic modifier (Mobile Phase B).
-
Aqueous Component (Mobile Phase A): A solution of 0.1% trifluoroacetic acid (TFA) in water provides an acidic pH, which is essential for obtaining sharp peaks for both Clopidogrel and its impurities by suppressing the ionization of acidic and basic functional groups.[]
-
Organic Modifier (Mobile Phase B): Acetonitrile is the preferred organic solvent due to its low viscosity and UV transparency, which contributes to better peak shapes and lower backpressure.[]
The gradient elution program, starting with a lower concentration of acetonitrile and gradually increasing it, allows for the effective separation of impurities with a wide range of polarities. The initial low organic content ensures the retention and separation of more polar impurities, while the subsequent increase in acetonitrile concentration facilitates the elution of the main component, Clopidogrel, and less polar impurities.
Results and Discussion
The optimized method provides excellent resolution between Clopidogrel and its key impurities. A summary of typical retention times and resolution values is presented in Table 2.
Table 2: Typical Retention Times and Resolution of Clopidogrel and Its Impurities
| Compound | Retention Time (min) (Approx.) | Resolution (Rs) |
| Impurity A (Carboxylic Acid) | 8.5 | > 2.0 (from nearest peak) |
| Impurity B | 15.2 | > 2.0 (from nearest peak) |
| Clopidogrel | 20.8 | - |
| Impurity C (R-enantiomer) | 22.5 | > 1.5 (from Clopidogrel) |
Note: Retention times and resolution values are approximate and may vary depending on the specific HPLC system, column, and exact experimental conditions.
The method successfully separates the critical pair, Clopidogrel and its enantiomeric impurity (Impurity C), with a resolution greater than 1.5, meeting the typical pharmacopeial requirement for enantiomeric separation. The hydrolytic impurity, Impurity A, and other related substances are also well-resolved from the main peak and from each other, demonstrating the stability-indicating nature of this method.
Experimental Protocol
This section provides a step-by-step protocol for the preparation of solutions and the execution of the HPLC analysis.
Reagents and Materials
-
Clopidogrel Bisulfate Reference Standard
-
Clopidogrel Impurity A, B, and C Reference Standards
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
HPLC vials
-
0.45 µm syringe filters
Preparation of Mobile Phase
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1000 mL volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
Preparation of Standard Solutions
-
Clopidogrel Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Clopidogrel Bisulfate Reference Standard into a 25 mL volumetric flask. Add approximately 15 mL of methanol and sonicate to dissolve. Dilute to the mark with methanol and mix.
-
Impurity Stock Solutions (0.1 mg/mL): Prepare individual stock solutions for each impurity by accurately weighing about 2.5 mg of each reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to the mark with methanol.
-
Working Standard Solution (for system suitability): Prepare a mixed solution containing Clopidogrel and all impurities at their respective reporting thresholds. For example, dilute the Clopidogrel stock solution and each impurity stock solution with the mobile phase to obtain a final concentration of approximately 100 µg/mL of Clopidogrel and 1 µg/mL of each impurity.
Preparation of Sample Solution
-
Accurately weigh and transfer a quantity of the test sample (e.g., powdered tablets) equivalent to about 25 mg of Clopidogrel into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol. Mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the parameters listed in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (methanol), followed by the working standard solution to check for system suitability (e.g., resolution, tailing factor, and theoretical plates).
-
Inject the sample solution for analysis.
Visualizations
Logical Workflow for Method Development
Caption: Workflow for HPLC method development for Clopidogrel impurity analysis.
Relationship of Clopidogrel and Its Key Impurities
Caption: Chemical relationship between Clopidogrel and its major impurities.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Clopidogrel carboxylic acid | C15H14ClNO2S | CID 9861403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-Clopidogrel | C16H16ClNO2S | CID 667556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. veeprho.com [veeprho.com]
- 6. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]
- 7. Clopidogrel EP Impurity A | 144457-28-3 | SynZeal [synzeal.com]
- 8. veeprho.com [veeprho.com]
- 9. karpschem.in [karpschem.in]
- 10. vivanls.com [vivanls.com]
Application of Supercritical Fluid Chromatography (SFC) for Chiral Separation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering significant advantages in speed, efficiency, and environmental sustainability over traditional High-Performance Liquid Chromatography (HPLC).[1][2] This document provides detailed application notes and protocols for the chiral separation of key pharmaceutical compounds using SFC, intended to guide researchers, scientists, and drug development professionals in implementing this technology.
Introduction to Chiral Separation by SFC
The separation of enantiomers is a critical step in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] SFC utilizes a mobile phase, typically supercritical carbon dioxide, which possesses low viscosity and high diffusivity, enabling faster separations and higher throughput compared to liquid chromatography.[1][3] When coupled with chiral stationary phases (CSPs), SFC provides a robust platform for resolving racemic mixtures. Polysaccharide-based CSPs are among the most widely used and successful for a broad range of chiral compounds in SFC.[3][4]
Key Parameters in Chiral SFC Method Development
Successful chiral separation in SFC is dependent on the careful optimization of several key parameters. The logical relationship between these factors is depicted below.
Caption: Key factors influencing chiral SFC separation.
Application Note 1: Chiral Separation of Ibuprofen (B1674241) Enantiomers
Objective: To develop a rapid and efficient SFC method for the separation of (R)- and (S)-Ibuprofen enantiomers.
Background: Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) where the (S)-enantiomer possesses the majority of the therapeutic activity.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiralcel OX-H | [5] |
| Mobile Phase | CO2 / Methanol (B129727) (with 0.2% MIPA) | [5] |
| Detection | UV at 220 nm | [5] |
| (R)-Ibuprofen Enantiomeric Excess (e.e.) | 95.1% | [5] |
| (S)-Ibuprofen Enantiomeric Excess (e.e.) | 99.3% | [5] |
Experimental Protocol:
1. Instrumentation and Materials:
-
SFC system equipped with a UV detector.
-
Chiralcel OX-H column.
-
Supercritical fluid chromatography grade carbon dioxide.
-
HPLC grade methanol.
-
Isopropylamine (B41738) (MIPA).
-
Racemic ibuprofen standard.
2. Mobile Phase Preparation:
-
Prepare the co-solvent by adding 0.2% (v/v) of isopropylamine to methanol.
3. Sample Preparation:
-
Dissolve racemic ibuprofen in the co-solvent to a suitable concentration for analysis.
4. SFC System Parameters:
-
Column: Chiralcel OX-H
-
Mobile Phase: Supercritical CO2 and Methanol with 0.2% MIPA. The exact gradient or isocratic conditions should be optimized based on the initial screening.
-
Flow Rate: To be optimized for the specific column dimensions.
-
Back Pressure: Typically maintained around 150 bar.
-
Column Temperature: Typically maintained around 40°C.
-
Detection: UV at 220 nm.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared ibuprofen sample.
-
Record the chromatogram and determine the retention times and peak areas for each enantiomer.
Application Note 2: Chiral Separation of Clopidogrel (B1663587) Enantiomers
Objective: To achieve baseline separation of the enantiomers of the antiplatelet agent, clopidogrel.
Background: The pharmacological activity of clopidogrel resides primarily in the (S)-enantiomer.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiralcel OD-H | [6][7] |
| Mobile Phase | CO2 / 2-Propanol | [7] |
| Flow Rate | 2 mL/min | [7] |
| Detection | UV at 215 nm | [7] |
| Retention Time (Enantiomer 1) | 9.77 min | [6] |
| Retention Time (Enantiomer 2) | 13.46 min | [6] |
Experimental Protocol:
1. Instrumentation and Materials:
-
SFC system with a UV detector.
-
Chiralcel OD-H column (e.g., 250 x 4.6 mm).[7]
-
Supercritical fluid chromatography grade carbon dioxide.
-
HPLC grade 2-propanol.
-
Racemic clopidogrel standard.
2. Mobile Phase Preparation:
-
The mobile phase consists of supercritical CO2 and 2-propanol as the co-solvent. The percentage of the co-solvent should be optimized for the best resolution.
3. Sample Preparation:
-
Prepare a solution of racemic clopidogrel in the co-solvent.
4. SFC System Parameters:
-
Column: Chiralcel OD-H (250 x 4.6 mm)[7]
-
Mobile Phase: Supercritical CO2 / 2-Propanol[7]
-
Flow Rate: 2 mL/min[7]
-
Back Pressure: To be optimized.
-
Column Temperature: To be optimized.
-
Detection: UV at 215 nm[7]
5. Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject the clopidogrel sample.
-
Monitor the separation and identify the retention times for both enantiomers.
Application Note 3: Chiral Separation of Warfarin (B611796) Enantiomers
Objective: To separate the enantiomers of the anticoagulant warfarin using SFC.
Background: (S)-warfarin is significantly more potent than (R)-warfarin, making their separation crucial for pharmacological studies.[8]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Chiral Stationary Phase | ACQUITY UPC2 Trefoil CEL1 | [9] |
| Co-solvent | Methanol with ammonium (B1175870) formate (B1220265) | [9] |
| Column Temperature | 10°C | [9] |
| Analysis Time | < 5 minutes | [9] |
| Chiral Stationary Phase (Alternative) | DAICEL CHIRALPAK® IG | [8] |
| Mobile Phase (Alternative) | 100% Methanol | [8] |
Experimental Protocol:
1. Instrumentation and Materials:
-
UPC2-MS/MS system or a standard SFC system with a UV detector.
-
ACQUITY UPC2 Trefoil CEL1 column (3.0 x 150 mm, 2.5 µm) or DAICEL CHIRALPAK® IG.[8][9]
-
Supercritical fluid chromatography grade carbon dioxide.
-
HPLC grade methanol.
-
Ammonium formate (if using the Trefoil CEL1 column).
-
Racemic warfarin standard.
2. Mobile Phase Preparation:
-
For the Trefoil CEL1 column, prepare the methanol co-solvent modified with ammonium formate.[9]
-
For the CHIRALPAK IG column, use 100% methanol as the mobile phase.[8]
3. Sample Preparation:
-
Dissolve racemic warfarin in a suitable solvent, preferably the co-solvent.
4. SFC System Parameters (Example with Trefoil CEL1):
-
Column: ACQUITY UPC2 Trefoil CEL1 (3.0 x 150 mm, 2.5 µm)[9]
-
Mobile Phase: Supercritical CO2 with a gradient of ammonium formate modified methanol.[9]
-
Flow Rate: To be optimized.
-
Back Pressure: To be optimized.
-
Column Temperature: 10°C[9]
-
Detection: MS/MS or UV.
5. Analysis:
-
Equilibrate the column.
-
Inject the warfarin sample.
-
The enantiomers of warfarin and its hydroxylated metabolites can be resolved in under 5 minutes with this method.[9]
Experimental Workflow for Chiral SFC Analysis
The general workflow for performing a chiral separation using SFC is outlined in the diagram below.
Caption: General experimental workflow for chiral SFC.
Conclusion
Supercritical Fluid Chromatography is a highly effective and efficient technique for the chiral separation of pharmaceutical compounds.[1][2] The protocols and data presented here for ibuprofen, clopidogrel, and warfarin demonstrate the practical application of SFC in resolving enantiomers. By carefully selecting the chiral stationary phase and optimizing the mobile phase composition and other instrumental parameters, researchers can achieve rapid and high-resolution separations, accelerating the drug development process. The "green" nature of SFC, with its reduced solvent consumption, further enhances its appeal in modern analytical laboratories.[1]
References
- 1. selvita.com [selvita.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for the Quantitative Analysis of Clopidogrel Impurity C in Bulk Drug
Introduction
Clopidogrel (B1663587) is an antiplatelet agent widely used to prevent blood clots in patients with a history of heart attack or stroke. As with any active pharmaceutical ingredient (API), controlling impurities in the bulk drug is critical to ensure its safety and efficacy. Clopidogrel has a chiral center, and its pharmacological activity resides primarily in the (S)-enantiomer. Clopidogrel Impurity C, identified as the (R)-enantiomer of Clopidogrel, is a critical process-related impurity that must be monitored and quantified.[] This document provides detailed application notes and protocols for the quantitative analysis of this compound in bulk Clopidogrel bisulfate, targeting researchers, scientists, and drug development professionals.
Chemical Structures
The chemical structures of Clopidogrel and its enantiomeric Impurity C are presented below. The key difference lies in the stereochemistry at the chiral center.
-
Clopidogrel ((S)-enantiomer): Methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate
-
This compound ((R)-enantiomer): Methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate[2]
Quantitative Data Summary
Several analytical methods have been developed and validated for the quantification of this compound. The following tables summarize the performance characteristics of commonly employed High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (Normal Phase)[][3] | Method 2 (Reversed Phase)[4] | Method 3 (Chiral)[5] |
| Column | Chiralcel OJ-H (250mm x 4.6mm, 5µm) | CLC-ODS (150mm x 4.6mm) | ULTRON ES-OVM (150mm x 4.6mm, 5µm) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (95:5:0.05 v/v/v) | Acetonitrile:0.05M Sodium Phosphate Buffer pH 5.7 (44:56 v/v) | Acetonitrile:20mM Potassium Dihydrogen Phosphate pH 4.5 (30:70 v/v) |
| Flow Rate | 1.0 mL/min | 1.7 mL/min | 1.0 mL/min |
| Detection | UV at 240 nm | Not Specified | UV at 220 nm |
| Column Temp. | Not Specified | Not Specified | 25°C |
| Injection Vol. | Not Specified | Not Specified | 10 µL |
Table 2: UPLC Method Parameters for this compound Analysis
| Parameter | UFLC Method[6][7] |
| Column | Phenomenex C8 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Gradient elution with 0.01M Phosphate Buffer pH 2.0 and Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 237 nm for Impurity C |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
Table 3: Method Validation Data for this compound Quantification
| Parameter | Capillary Zone Electrophoresis (CZE) Method[8] |
| Limit of Detection (LOD) | 0.13 µg/mL |
| Limit of Quantification (LOQ) | 0.4 µg/mL |
| Linearity Range | 0.4 - 300 µg/mL |
Experimental Protocols
The following protocols provide a detailed methodology for the quantitative analysis of this compound in bulk drug substance based on the United States Pharmacopeia (USP) and other validated methods.
Protocol 1: USP Method for Related Compounds in Clopidogrel Tablets (Adapted for Bulk Drug)
This protocol is adapted from the USP monograph for Clopidogrel Tablets and is suitable for the analysis of bulk drug substance.[9]
1. Materials and Reagents:
-
Clopidogrel Bisulfate Bulk Drug
-
USP Clopidogrel Related Compound C RS (Reference Standard)[10]
-
Methanol (B129727) (HPLC Grade)
-
Mobile Phase (as specified in the chosen chromatographic method)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
HPLC or UPLC system with UV detector
2. Chromatographic Conditions (Based on USP Monograph for Tablets):
-
Detector: 220 nm[9]
-
Column: 4.6-mm × 15-cm; packing L57[9]
-
Mobile Phase: Refer to the specific USP monograph for Clopidogrel Bisulfate.
-
Flow Rate: Refer to the specific USP monograph.
3. Preparation of Standard Solution:
-
Accurately weigh a quantity of USP Clopidogrel Related Compound C RS.
-
Dissolve in methanol to obtain a stock solution.
-
Dilute quantitatively, and stepwise if necessary, with the Mobile Phase to obtain a final solution with a known concentration of about 5 µg/mL.[9]
4. Preparation of Test Solution:
-
Accurately weigh a portion of the Clopidogrel Bisulfate bulk drug, equivalent to about 75 mg of clopidogrel.
-
Transfer to a 200-mL volumetric flask.
-
Add 5 mL of methanol, and dilute with the Mobile Phase to volume.
-
Mix well and allow to stand for 10 minutes.[9]
-
Filter a portion of this solution through a 0.45-µm or finer porosity filter, discarding the first few mL of the filtrate.
5. System Suitability:
-
Prepare a system suitability solution containing Clopidogrel and its related compounds as specified in the USP monograph.
-
Inject the system suitability solution and verify that the resolution between Clopidogrel and Impurity C is not less than 2.0. The relative retention time for Impurity C is typically around 2.0 relative to Clopidogrel.[9]
6. Procedure:
-
Inject equal volumes of the Standard solution and the Test solution into the chromatograph.
-
Record the chromatograms and measure the peak responses for Impurity C.
7. Calculation:
-
Calculate the percentage of Clopidogrel Related Compound C in the portion of bulk drug taken using the following formula:
Where:
-
rU = Peak response of Impurity C from the Test solution
-
rS = Peak response of Impurity C from the Standard solution
-
CS = Concentration of USP Clopidogrel Related Compound C RS in the Standard solution (in mg/mL)
-
CU = Concentration of Clopidogrel in the Test solution (in mg/mL)
-
8. Acceptance Criteria:
-
The USP limit for Clopidogrel Related Compound C in Clopidogrel Tablets is not more than 1.0%.[9] This limit is often adopted for the bulk drug substance.
Visualizations
Chemical Relationship Diagram
Caption: Relationship between Clopidogrel and Impurity C.
Experimental Workflow Diagram
References
- 2. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]
- 3. A validated stability-indicating normal phase LC method for clopidogrel bisulfate and its impurities in bulk drug and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpls.org [wjpls.org]
- 5. hplc.eu [hplc.eu]
- 6. phmethods.net [phmethods.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. Discover Impurity Reference Standards from USP [usp.org]
Application Note: Determination of Clopidogrel Impurity C in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is a widely used antiplatelet agent, and its purity is critical for the safety and efficacy of the final pharmaceutical product. Clopidogrel Impurity C, the (R)-enantiomer of Clopidogrel, is a process-related impurity that must be carefully monitored and controlled.[] This application note provides a detailed protocol for the determination of this compound in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is based on established analytical procedures and has been validated according to ICH guidelines.
Principle
This method utilizes chiral High-Performance Liquid Chromatography (HPLC) with UV detection to separate and quantify this compound from the active pharmaceutical ingredient (API), Clopidogrel, and other related substances. The use of a chiral stationary phase allows for the specific resolution of the enantiomers.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the HPLC method for the determination of this compound.
| Parameter | Result |
| Limit of Detection (LOD) | 0.0085 %w/w |
| Limit of Quantification (LOQ) | 0.027 %w/w |
| Linearity Range | 0.199 - 12.462 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Precision at LOQ (%RSD) | 9.12 |
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the analysis of this compound.
Reagents and Materials
-
Clopidogrel Bisulfate Reference Standard
-
Clopidogrel Related Compound C Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
Clopidogrel Tablets (Sample)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical Balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
-
pH meter
Chromatographic Conditions
| Parameter | Condition |
| Column | ULTRON ES-OVM, 5 µm (4.6 mm × 150 mm i.d.) |
| Mobile Phase | Acetonitrile and 0.01M Potassium Dihydrogen Phosphate buffer (pH 4.7) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
4.1. Buffer Preparation (0.01M Potassium Dihydrogen Phosphate, pH 4.7)
-
Weigh and dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 4.7 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
4.2. Mobile Phase Preparation
-
Mix acetonitrile and the prepared buffer in a ratio of 25:75 (v/v).
-
Degas the mobile phase using a sonicator for 15 minutes.
4.3. Standard Stock Solution Preparation
-
Accurately weigh about 10 mg of Clopidogrel Related Compound C reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase and mix well.
4.4. Sample Solution Preparation
-
Weigh and finely powder not fewer than 20 Clopidogrel tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Clopidogrel into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the Clopidogrel.
-
Cool the solution to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the standard solution six times.
-
The relative standard deviation (%RSD) for the peak area of this compound should not be more than 5.0%.
-
The tailing factor for the this compound peak should not be more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
Analytical Procedure
-
Inject the blank (mobile phase) once to ensure there are no interfering peaks.
-
Inject the standard solution and record the peak area.
-
Inject the sample solution in duplicate and record the peak areas for this compound.
Calculation
Calculate the percentage of this compound in the tablet sample using the following formula:
% Impurity C = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_sample is the peak area of Impurity C in the sample chromatogram.
-
Area_standard is the peak area of Impurity C in the standard chromatogram.
-
Conc_standard is the concentration of the Impurity C standard solution (in mg/mL).
-
Conc_sample is the concentration of the Clopidogrel sample solution (in mg/mL).
Visualizations
Caption: Experimental workflow for this compound determination.
Caption: Logical relationship of components in the analysis.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Clopidogrel and its Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges associated with Clopidogrel (B1663587) and its related substances, with a particular focus on the stability of Clopidogrel Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to monitor?
A1: this compound is the (R)-enantiomer of Clopidogrel.[][2] Clopidogrel itself is the active (S)-enantiomer. The (R)-enantiomer is considered a critical impurity as it is devoid of anti-aggregating activity and its levels must be controlled to ensure the efficacy and safety of the drug product.[] Health authorities require strict control over the enantiomeric purity of Clopidogrel.
Q2: What are the primary degradation pathways for Clopidogrel that can affect the impurity profile?
A2: Clopidogrel is susceptible to degradation under several conditions:
-
Hydrolysis: Significant degradation occurs in both acidic and basic conditions, primarily leading to the formation of Clopidogrel Impurity A (the carboxylic acid metabolite).[][3]
-
Oxidation: Oxidative stress can lead to the formation of various degradation products.[]
-
Thermal Stress: Minor degradation can occur under heat stress.[]
-
Photolysis: Exposure to light can also cause degradation. One study noted that the content of Impurity C doubled after 24 hours of exposure to daylight, necessitating the use of amber glassware during sample preparation.[4]
Q3: My current USP method is not adequately separating all the degradation impurities. Why might this be?
A3: The official USP method is often a chiral-based HPLC method designed to separate the enantiomers (Clopidogrel and Impurity C).[5] However, during stability studies, other non-chiral degradation products can be generated.[5] These may be more polar than Clopidogrel and its specified impurities and may not be well-resolved by the chiral method, sometimes appearing as a cluster of peaks.[5] In such cases, a complementary reversed-phase HPLC method may be necessary to achieve complete separation of all stability-related impurities.[5]
Troubleshooting Guide
Issue 1: Poor Resolution Between Clopidogrel and Impurity C
| Potential Cause | Suggested Solution |
| Inappropriate Column | For enantiomeric separation, a chiral column such as Chiralcel OD-H or Chiralcel OJ-H is typically required.[6][7] Ensure the column is not aged or contaminated. |
| Incorrect Mobile Phase Composition | Optimize the mobile phase composition. For normal phase methods, the ratio of n-hexane, ethanol (B145695), and a modifier like diethylamine (B46881) is critical.[6][7] Small adjustments to the ethanol or IPA content can significantly impact resolution. |
| Suboptimal Temperature | Column temperature affects selectivity. Operate the column in a reliable oven and investigate the effect of temperature changes (e.g., in the range of 25-35°C) on resolution.[6] |
| Flow Rate Variation | Ensure the HPLC pump is delivering a stable and accurate flow rate. Fluctuations can lead to inconsistent retention times and poor resolution. |
Issue 2: Inconsistent Peak Areas for Impurity C
| Potential Cause | Suggested Solution |
| Sample Instability | This compound can be unstable in certain solvents and under light exposure.[4] Prepare samples fresh in a suitable diluent (often the mobile phase) and use amber vials to protect from light.[4] Analyze samples promptly after preparation. |
| Injector Issues | A partially blocked injector port or an improperly seated syringe can lead to variable injection volumes. Perform routine maintenance on the autosampler. |
| Incomplete Dissolution | Ensure the sample is fully dissolved before injection. Use sonication if necessary and visually inspect for any particulate matter. |
| Integration Errors | Review the peak integration parameters. Inconsistent baseline or noise can lead to variability in peak area calculation. |
Issue 3: Appearance of Unknown Peaks in Stability Samples
| Potential Cause | Suggested Solution |
| Forced Degradation | New peaks are expected during forced degradation studies. These may be due to hydrolysis, oxidation, or other stress conditions.[3][8][9] |
| Excipient Interaction | In formulated products, excipients can interact with the active pharmaceutical ingredient (API) to form new impurities. For example, Polyethylene Glycol (PEG) has been implicated in the generation of unknown impurities in Clopidogrel tablets.[5] |
| Method Specificity | The analytical method may not be specific for all potential degradation products. A peak purity analysis using a PDA detector can help determine if a peak corresponds to a single compound.[] If co-elution is suspected, the chromatographic method (e.g., gradient, mobile phase pH) needs to be re-optimized. |
Experimental Protocols
Protocol 1: Stability-Indicating Normal Phase HPLC Method for Impurity C
This method is suitable for the separation of chiral impurities, including Impurity C.
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5µm)[6] |
| Mobile Phase | n-Hexane:Ethanol:Isopropyl Alcohol:Diethylamine (920:50:30:0.3 v/v/v/v)[6] |
| Flow Rate | 0.9 mL/min[6] |
| Column Temperature | 30°C[6] |
| Detection Wavelength | 240 nm[6] |
| Diluent | Mobile Phase[6] |
| Retention Time (Clopidogrel) | Approximately 20.8 minutes[6] |
Protocol 2: Forced Degradation Study
To assess the stability-indicating nature of an analytical method, Clopidogrel can be subjected to the following stress conditions as per ICH guidelines:
| Stress Condition | Methodology |
| Acid Hydrolysis | 50 mg of Clopidogrel in a 100 mL flask with 2 mL of 0.1N HCl. Heat at 70°C for 5 hours, then neutralize with 0.1N NaOH and dilute with diluent.[8] |
| Alkali Hydrolysis | 50 mg of Clopidogrel in a 100 mL flask with 2 mL of 0.1N NaOH. Heat at 70°C for 5 hours, then neutralize with 0.1N HCl and dilute with diluent.[8] |
| Oxidative Degradation | Treat Clopidogrel solution with 6% H₂O₂ at room temperature for a specified period.[9] |
| Thermal Degradation | Expose solid Clopidogrel powder to 105°C for 24 hours.[8] |
| Photolytic Degradation | Expose solid Clopidogrel powder to UV light (e.g., 365 nm) for 24 hours in a photostability chamber.[8] |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of Clopidogrel
| Stress Condition | Reagents/Conditions | Observed Degradation | Primary Degradation Products |
| Acid Hydrolysis | 0.1N HCl, 70°C, 5 hrs | Significant Degradation | Impurity A (Carboxylic Acid)[] |
| Alkali Hydrolysis | 0.1N NaOH, 70°C, 5 hrs | ~13.24% Degradation[8] | Impurity A (Carboxylic Acid)[] |
| Oxidation | 6% H₂O₂ | Degradation Observed | Two additional degradation products noted in one study[9] |
| Thermal | 105°C, 24 hrs | Minor Degradation | Impurity A formation observed[] |
| Photolytic | UV light, 24 hrs | Stable in some studies, but Impurity C content increased significantly with daylight exposure in another[][4] | Impurity C[4] |
Visualizations
Caption: High-level workflow for the analysis of this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 2. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. jgtps.com [jgtps.com]
- 7. A validated stability-indicating normal phase LC method for clopidogrel bisulfate and its impurities in bulk drug and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpls.org [wjpls.org]
- 9. sphinxsai.com [sphinxsai.com]
troubleshooting peak tailing in HPLC analysis of Clopidogrel R-isomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help resolve issues with peak tailing during the HPLC analysis of the Clopidogrel (B1663587) R-isomer.
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for basic compounds like Clopidogrel.
Q1: My chromatogram for the Clopidogrel R-isomer shows significant peak tailing. What is the first step I should take?
The first step is to systematically determine if the issue is related to the sample concentration, the column itself, or the mobile phase conditions. A logical first check is to rule out column overload.[1]
Protocol: Diagnosing Column Overload
-
Prepare Dilutions: Create a 1:10 and a 1:100 dilution of your sample using the mobile phase as the diluent.[2][3]
-
Inject Sequentially: Inject the original sample, followed by the 1:10 and 1:100 dilutions.
-
Analyze Peak Shape:
// Nodes start [label="Peak Tailing Observed\n(Tailing Factor > 1.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_overload [label="Is it Column Overload?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_overload [label="Solution:\nReduce sample concentration or\ninjection volume.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; check_chemical [label="Are there Secondary Chemical Interactions?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_chemical [label="Solutions:\n1. Lower Mobile Phase pH (2.5-3.5).\n2. Add competitive base (e.g., TEA).\n3. Use a modern, end-capped column.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; check_column [label="Is the Column Compromised?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_column [label="Solutions:\n1. Flush column with strong solvent.\n2. Check for voids/blockages.\n3. Replace column if performance is not restored.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; check_system [label="Are there Extra-Column Effects?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_system [label="Solutions:\n1. Minimize tubing length.\n2. Use narrow ID tubing (e.g., 0.005").\n3. Check for leaks/improper fittings.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];
// Connections start -> check_overload [label=" Start Here ", color="#5F6368"]; check_overload -> solution_overload [label=" Yes ", color="#34A853"]; check_overload -> check_chemical [label=" No ", color="#EA4335"]; check_chemical -> solution_chemical [label=" Yes ", color="#34A853"]; check_chemical -> check_column [label=" No ", color="#EA4335"]; check_column -> solution_column [label=" Yes ", color="#34A853"]; check_column -> check_system [label=" No ", color="#EA4335"]; check_system -> solution_system [label=" Yes ", color="#34A853"]; } caption: Troubleshooting workflow for Clopidogrel R-isomer peak tailing.
Q2: Column overload is not the issue. How do I address potential chemical interactions causing peak tailing?
Peak tailing for basic compounds like Clopidogrel is frequently caused by secondary interactions between the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[5][6][7] Optimizing the mobile phase is critical to minimize these interactions.
Protocol: Mobile Phase Optimization
-
Adjust pH: The most effective strategy is to lower the mobile phase pH to between 2.5 and 3.5.[2][3] This protonates the silanol groups (Si-OH), minimizing their ability to interact with the positively charged Clopidogrel molecule.[5][8] Use an acidifier like orthophosphoric acid or trifluoroacetic acid (TFA).[9][10]
-
Increase Buffer Strength: If you are using a buffer (e.g., phosphate), ensure the concentration is adequate (typically 10-50 mM) to maintain a consistent pH and suppress silanol ionization.[2][11]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (B128534) (TEA) at around 0.1%, can improve peak shape.[8][12] The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[8]
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Mobile Phase pH | > 4.0 | 2.5 - 3.5 | Suppresses ionization of residual silanol groups, reducing secondary retention of the basic analyte.[3][5] |
| Buffer Strength | < 10 mM or None | 10 - 50 mM | Maintains constant pH and analyte ionization state, improving peak symmetry.[2][11] |
| Mobile Phase Additive | None | 0.1% TFA or TEA | TFA ensures low pH.[10] TEA acts as a silanol blocker to reduce secondary interactions.[8][12] |
Q3: My mobile phase is optimized, but tailing persists. Could the column be the problem?
Yes, column degradation is another common cause of peak tailing.[13] This can include the formation of a void at the column inlet, a partially blocked frit, or contamination from sample matrix components.[2][14]
Protocol: Column Assessment and Regeneration
-
Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush it with a strong solvent (e.g., 100% acetonitrile (B52724) for reversed-phase) at a low flow rate. This can help remove contaminants that may have accumulated on the inlet frit.[2]
-
Evaluate with a Standard: After flushing, return the column to the normal flow direction and test its performance with a well-characterized standard. If peak shape and efficiency are not restored, the column packing bed may be permanently damaged.
-
Use a Guard Column: Proactively use a guard column to protect the analytical column from strongly retained impurities and particulates, extending its lifetime.[14]
-
Consider Column Chemistry: If problems persist, especially with older columns, consider switching to a modern, high-purity, end-capped column.[14] End-capping chemically derivatizes most residual silanol groups, making them much less active and significantly reducing the potential for peak tailing with basic compounds.[5][15]
Frequently Asked Questions (FAQs)
Q1: What are silanol groups and why do they cause peak tailing for Clopidogrel? Silanol groups (Si-OH) are functional groups on the surface of the silica (B1680970) particles used in most reversed-phase HPLC columns.[7] Because Clopidogrel has basic functional groups, it can carry a positive charge and undergo strong secondary ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻).[5][16] This secondary retention mechanism holds some analyte molecules longer than the primary hydrophobic retention, resulting in a delayed elution and a "tail" on the peak.[15]
Q2: Can my HPLC system itself cause peak tailing? Yes. "Extra-column effects" can contribute to peak broadening and tailing. This is caused by dead volume in the system, which can occur in overly long or wide-bore connection tubing, or from poorly made fittings between the injector, column, and detector.[17][18] To minimize this, use short, narrow internal diameter (e.g., 0.125 mm or 0.005") tubing wherever possible and ensure all fittings are properly seated.[17]
Q3: My sample is dissolved in a strong solvent like 100% Acetonitrile. Could this cause peak tailing? Yes, this is known as a "sample solvent mismatch."[2] If the sample is injected in a solvent that is significantly stronger than the mobile phase, the sample band can become distorted as it enters the column, leading to peak shape issues, including tailing or fronting.[16] Whenever possible, dissolve and inject your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[2]
Q4: Are there published HPLC methods for Clopidogrel that show good peak shape? Yes, several published methods have established conditions for achieving symmetrical peaks. These typically involve a C18 column and a mobile phase at a low pH.
| Column | Mobile Phase | pH | Flow Rate | Reference |
| C18 (250 x 4.6mm, 5µm) | Water:Acetonitrile (45:55) with 0.1% Orthophosphoric Acid | 3.0 | 1.0 mL/min | [9] |
| C18 (250 x 4.6mm, 5µm) | Phosphate Buffer:Acetonitrile (32:68) with 0.1mL TEA | 4.0 | 1.0 mL/min | [12] |
| C18 (250 x 4.6mm, 5µm) | 50mM KH₂PO₄:Acetonitrile (75:25) | 3.0 | 1.0 mL/min | [19] |
| Hypersil Gold C18 (150 x 4mm, 5µm) | Acetonitrile:Trifluoroacetic Acid (TFA) | N/A | Varies | [10] |
Q5: How is peak tailing measured quantitatively? Peak tailing is measured using the Tailing Factor (Tf) or Asymmetry Factor (As). The calculation typically involves measuring the peak width at 5% or 10% of the peak height. A perfectly symmetrical Gaussian peak has a Tailing Factor of 1.0. A value greater than 1.2 is generally considered to be significant tailing.[2]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. silicycle.com [silicycle.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. uhplcs.com [uhplcs.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 16. support.waters.com [support.waters.com]
- 17. chromtech.com [chromtech.com]
- 18. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 19. Optimization of RP-HPLC Assay for Pharmaceutical Analysis of Clopidogrel | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Optimization of Chiral Separation of Clopidogrel Enantiomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of Clopidogrel enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the chiral separation of Clopidogrel enantiomers?
A1: The most common techniques for separating Clopidogrel enantiomers are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE).[1][2][3][4] HPLC and SFC are widely used due to their high resolution and efficiency.[1][2]
Q2: Which chiral stationary phases (CSPs) are most effective for Clopidogrel separation?
A2: Polysaccharide-based chiral stationary phases are highly effective. For SFC, the Chiralcel OD-H column has demonstrated excellent separation properties among various tested CSPs.[1][5][6][7] For HPLC, cellulose-based columns like Chiralcel OJ-RH and ovomucoid-based columns are also commonly used.[2][8]
Q3: What is the role of the mobile phase modifier in SFC separation of Clopidogrel?
A3: In Supercritical Fluid Chromatography (SFC), the mobile phase typically consists of supercritical CO2 and an organic modifier. The type and concentration of the modifier, such as methanol (B129727) or ethanol, strongly influence the separation behavior and resolution of the Clopidogrel enantiomers.[1][6]
Q4: Can temperature and pressure significantly impact the SFC separation?
A4: While the type and content of the modifier have a strong influence, temperature and pressure generally have a lesser effect on the separation of Clopidogrel enantiomers by SFC.[5][6][7] However, they can be fine-tuned for optimization.
Q5: Are there methods that do not require a chiral stationary phase?
A5: Yes, methods using chiral mobile phase additives (CMPA) have been developed. For instance, a Thin-Layer Chromatography (TLC) method uses β-cyclodextrin as a CMPA to achieve enantioseparation on achiral plates.[3][9] Capillary Electrophoresis (CE) also utilizes chiral selectors, such as sulfated β-cyclodextrin, added to the buffer.[4]
Troubleshooting Guide
Problem 1: Poor or no resolution of enantiomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the CSP is critical. If you are using HPLC or SFC, consider screening different types of CSPs. For Clopidogrel, polysaccharide-based columns like Chiralcel OD-H or OJ-RH are often successful.[1][8] |
| Incorrect Mobile Phase Composition | - For HPLC: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. The pH of the buffer can also be a critical parameter.[2][10] - For SFC: Optimize the type and percentage of the organic modifier (e.g., methanol, ethanol) in the supercritical CO2.[1] |
| Inappropriate Chiral Selector (for CE/TLC with CMPA) | The choice and concentration of the chiral selector are crucial. For CE, experiment with different types and concentrations of cyclodextrins.[4] For TLC, the concentration of β-cyclodextrin in the mobile phase can be optimized.[3] |
| Low Temperature | Increasing the column temperature can sometimes improve peak shape and resolution, although its influence might be less significant in SFC compared to the modifier.[1] |
Problem 2: Excessive peak tailing.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Add a small amount of an amine modifier, like N,N-dimethyloctylamine, to the mobile phase to reduce peak tailing caused by interactions with residual silanols on the silica-based CSP.[11] |
| Sample Overload | Reduce the concentration or injection volume of the sample. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent.[1] |
Problem 3: Long analysis time.
| Possible Cause | Troubleshooting Step |
| Low Mobile Phase Strength | - For HPLC: Increase the percentage of the organic modifier in the mobile phase to decrease retention times.[2] - For SFC: Increase the percentage of the modifier.[1] |
| Low Flow Rate | Increase the flow rate of the mobile phase. Be aware that this may lead to a decrease in resolution, so a balance must be found.[1] |
| Sub-optimal Column Dimensions | Consider using a shorter column or a column with a smaller particle size to reduce analysis time while maintaining resolution. |
Experimental Protocols
Protocol 1: SFC Method for Chiral Separation of Clopidogrel
This protocol is based on a successful method for separating Clopidogrel enantiomers using packed column SFC.[1]
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm)
-
Mobile Phase: Supercritical CO2 and Methanol. The modifier percentage can be optimized in the range of 0-20% (v/v).
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 30-40°C
-
Outlet Pressure: 100-190 bar
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the Clopidogrel sample in methanol or propanol.
Procedure:
-
Prepare the mobile phase by setting the desired percentage of methanol modifier.
-
Equilibrate the Chiralcel OD-H column with the mobile phase at the specified flow rate, temperature, and pressure until a stable baseline is achieved.
-
Prepare a standard solution of Clopidogrel in the chosen solvent.
-
Inject the sample onto the column and start the data acquisition.
-
The expected retention times are approximately 9.77 min for the first enantiomer and 13.46 min for the second under optimized conditions.[1]
Protocol 2: HPLC Method for Chiral Separation of Clopidogrel
This protocol is a representative method for separating Clopidogrel enantiomers using reversed-phase HPLC.[8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel OJ-RH (dimensions not specified, but typically analytical columns are used)
-
Mobile Phase: Methanol/Water (100:15 v/v)
-
Flow Rate: (Not specified, typically 0.5-1.5 mL/min for analytical columns)
-
Column Temperature: (Not specified, often performed at room temperature or slightly elevated, e.g., 25-40°C)
-
Detection Wavelength: (Not specified, typically in the range of 220-240 nm)
-
Injection Volume: (Not specified, typically 5-20 µL)
-
Sample Preparation: Dissolve the Clopidogrel sample in the mobile phase or a compatible solvent.
Procedure:
-
Prepare the methanol/water mobile phase.
-
Equilibrate the Chiralcel OJ-RH column with the mobile phase until a stable baseline is observed.
-
Prepare a standard solution of Clopidogrel.
-
Inject the sample and begin data collection.
-
This method should provide baseline resolution of the S-enantiomer from its R-enantiomer impurity.[8]
Data Presentation
Table 1: Comparison of SFC Chromatographic Conditions for Clopidogrel Enantiomer Separation
| Parameter | Condition 1 |
| Chromatography Type | SFC[1] |
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | Supercritical CO2 with Methanol modifier |
| Flow Rate | 2.0 mL/min |
| Temperature | 30-40°C |
| Pressure | 100-190 bar |
| Retention Time (Enantiomer 1) | 9.77 min |
| Retention Time (Enantiomer 2) | 13.46 min |
Table 2: Comparison of HPLC Chromatographic Conditions for Clopidogrel Enantiomer Separation
| Parameter | Condition 1[8] | Condition 2[2] | Condition 3[11] |
| Chromatography Type | HPLC (Reversed-Phase) | HPLC | HPLC |
| Column | Chiralcel OJ-RH | Ovomucoid-based | Chiral-AGP (150 x 4.0 mm, 5 µm) |
| Mobile Phase | Methanol/Water (100:15) | Phosphate-acetonitrile mixture | 16% Acetonitrile, 1 mM N,N-dimethyloctylamine, 10 mM ammonium (B1175870) acetate |
| pH | Not specified | Not specified | 5.5 |
| Retention Time (S-enantiomer) | Not specified | 3.785 min | 14.9 min |
| Retention Time (R-enantiomer) | Not specified | Not specified | 20.4 min |
Visualizations
Caption: Workflow for developing a chiral separation method.
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 6. [PDF] Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-elution of Clopidogrel impurities A, B, and C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Clopidogrel (B1663587) impurities A, B, and C during analytical method development and routine testing.
Frequently Asked Questions (FAQs)
Q1: What are Clopidogrel impurities A, B, and C?
A1: Clopidogrel impurities A, B, and C are related substances that can arise during the synthesis of the drug substance or from its degradation. They are structurally similar to the active pharmaceutical ingredient (API), Clopidogrel. Specifically, they are often identified as the hydrolysis product (Impurity A), the racemic residue product (Impurity B), and the R-enantiomer of Clopidogrel (Impurity C).[1] Monitoring and controlling these impurities is crucial to ensure the quality, safety, and efficacy of the final drug product.
Q2: Why is the co-elution of Clopidogrel impurities A, B, and C a common problem?
A2: The co-elution of Clopidogrel and its impurities A, B, and C is a frequent analytical challenge due to their close structural similarities. This results in similar physicochemical properties, leading to comparable retention times in chromatographic systems, especially in reverse-phase HPLC. Achieving baseline separation of these compounds often requires careful optimization of chromatographic conditions.
Q3: What are the initial steps to troubleshoot the co-elution of these impurities?
A3: When facing co-elution, a systematic approach to method development and optimization is necessary. Initial steps should focus on adjusting the mobile phase composition, pH, and stationary phase. Often, a simple isocratic method with a standard C18 column may not provide sufficient resolution.[2] Exploring different organic modifiers, buffer systems, and pH ranges is a critical starting point.
Troubleshooting Guide
Issue: Co-elution of Impurity A (Carboxylic Acid Metabolite) with Clopidogrel
Cause: Impurity A, the carboxylic acid metabolite of Clopidogrel, is a primary degradation product formed through hydrolysis.[3] Its polarity differs significantly from Clopidogrel, but co-elution can still occur under certain chromatographic conditions.
Solution:
-
pH Adjustment: The ionization state of both Clopidogrel and Impurity A is highly dependent on the mobile phase pH. Lowering the pH of the mobile phase (e.g., to pH 2.3-3.5) can suppress the ionization of the carboxylic acid group in Impurity A, increasing its retention and improving separation from the parent drug.[2][4]
-
Mobile Phase Composition: Modifying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its ratio with the aqueous buffer can alter selectivity. A gradient elution program may be necessary to achieve optimal separation.
-
Column Selection: While C18 columns are common, trying a different stationary phase, such as a C8 or a phenyl column, can provide alternative selectivity.
Issue: Poor Resolution Between Clopidogrel and Impurities B and C
Cause: Impurities B (racemic residue) and C (R-enantiomer) are stereoisomers of Clopidogrel. Separating enantiomers requires a chiral environment, which is not provided by standard achiral HPLC columns. The USP method for Clopidogrel often utilizes a chiral separation technique.[5]
Solution:
-
Chiral Chromatography: Employing a chiral stationary phase (CSP) is the most effective way to separate enantiomers. Columns such as Chiralcel OD-H or Chiralcel OJ-RH have been shown to be effective.[6][7][8]
-
Chiral Mobile Phase Additive: An alternative to a chiral column is the use of a chiral mobile phase additive, such as β-cyclodextrin, with a standard achiral column.[9][10]
-
Capillary Electrophoresis (CE): Capillary zone electrophoresis (CZE) with a chiral selector like sulfated β-cyclodextrin has been successfully used to separate all three impurities from Clopidogrel.[4]
Experimental Protocols
RP-HPLC Method for Separation of Clopidogrel and its Process-Related Impurities[2]
This method was developed to separate Clopidogrel bisulphate from its process-related impurities.
| Parameter | Condition |
| Stationary Phase (Column) | ULTRON ES-OVM (150 x 4.6 mm) |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and Acetonitrile (78:22 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV, wavelength not specified |
| Column Temperature | Not specified |
Mobile Phase Preparation: 1.36 g of Potassium dihydrogen phosphate was dissolved in 1000 mL of water, and the pH was adjusted to 3.5 ± 0.05 with orthophosphoric acid. The buffer and acetonitrile were then mixed in a 78:22 v/v ratio and degassed.[2]
Gradient HPLC Method for Separating Unknown Impurities[5]
This method was developed to separate unknown impurities generated during stability studies that co-eluted with Related Compound A in the USP method.
| Parameter | Condition |
| Stationary Phase (Column) | Kromasil 100 C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 45 °C |
| Gradient Program | T(min)/%B: 0/20, 25/50, 26/20, 35/20 |
Capillary Electrophoresis Method for Clopidogrel and Impurities A, B, and C[4]
This method utilizes capillary zone electrophoresis to achieve separation.
| Parameter | Condition |
| Capillary | Uncoated fused-silica (50.0 µm internal diameter, 31.2 cm total length) |
| Buffer | 10 mM triethylamine-phosphoric acid (pH 2.3) containing 5% (m/v) sulfated β-cyclodextrin (SCD) |
| Applied Voltage | -12 kV (Reversed polarity) |
| Capillary Temperature | 20 °C |
| Detection | Not specified |
Visualizations
Caption: Relationship between Clopidogrel and its primary impurities.
Caption: Troubleshooting workflow for resolving co-elution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpls.org [wjpls.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Separation and determination of clopidogrel and its impurities by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. jgtps.com [jgtps.com]
- 8. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
degradation pathways of Clopidogrel impurity C under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Clopidogrel (B1663587) impurity C under various stress conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on the degradation of Clopidogrel impurity C.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not seeing any degradation of this compound under stress conditions? | Insufficient stress concentration, duration, or temperature. Inappropriate analytical method lacking stability-indicating properties. | Increase the concentration of the stressor (e.g., acid, base, oxidant), prolong the exposure time, or elevate the temperature as per ICH guidelines. Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer is often a good starting point.[1] |
| How can I differentiate between degradation products of Clopidogrel and its R-enantiomer (Impurity C)? | Co-elution of degradation products in the chromatographic system. | Utilize a chiral HPLC method, which can separate the enantiomers and their respective degradation products.[2][3] Employ high-resolution mass spectrometry (LC-MS/MS) to identify and distinguish between degradants based on their mass-to-charge ratio and fragmentation patterns.[4] |
| I am observing unexpected peaks in my chromatogram after stress testing. How can I identify them? | Formation of novel degradation products. Interaction with excipients if using a formulated product. | Isolate the unknown peaks using preparative HPLC. Characterize the isolated compounds using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) to elucidate their structures.[5][6] Perform stress studies on the individual excipients to rule out interference. |
| What are the best practices for handling and preparing samples for forced degradation studies? | Inconsistent sample preparation leading to variable results. | Accurately weigh the sample and use calibrated volumetric flasks.[1] For acid and base degradation, neutralize the solution before dilution to prevent further degradation.[1] Filter all solutions through a 0.45 µm membrane filter before injection into the HPLC system. |
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is the R-enantiomer of Clopidogrel.[] Clopidogrel itself is the S-enantiomer and is the active pharmaceutical ingredient.[8]
2. What are the expected degradation pathways for this compound under stress conditions?
While specific studies on the degradation of isolated this compound are not extensively available, it is scientifically reasonable to assume that as an enantiomer, it follows similar degradation pathways to Clopidogrel. The primary degradation pathways observed for Clopidogrel under forced degradation conditions are:
-
Acid and Alkaline Hydrolysis: The ester group of Clopidogrel is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of Clopidogrel Impurity A (the carboxylic acid metabolite).[][9]
-
Oxidative Degradation: Under oxidative stress (e.g., exposure to hydrogen peroxide), Clopidogrel can form N-oxide derivatives.[5]
-
Thermal and Photolytic Degradation: While Clopidogrel shows some degradation under thermal and photolytic stress, it is generally found to be more stable under these conditions compared to hydrolytic and oxidative stress.[] Minor degradation may still lead to the formation of Impurity A.[]
3. What are the typical stress conditions used for studying the degradation of Clopidogrel and its impurities?
Based on published literature, the following conditions are commonly employed for forced degradation studies of Clopidogrel:
-
Acidic Hydrolysis: 0.1N to 1M HCl at temperatures ranging from room temperature to 80°C for up to 24 hours.[1][4][]
-
Alkaline Hydrolysis: 0.1N to 1M NaOH at temperatures ranging from room temperature to 80°C for up to 24 hours.[1][4][]
-
Oxidative Degradation: 3% to 6% H₂O₂ at room temperature for up to 48 hours.[5][]
-
Thermal Degradation: Dry heat at 60°C to 105°C for up to 10 days.[1][]
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for up to 10 days.[]
4. Which analytical techniques are most suitable for analyzing the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. Key features of a suitable method include:
-
Column: A C18 or a chiral column is often used for good separation.[2][10]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol (B129727) and a buffer (e.g., phosphate buffer) is common. Gradient elution may be necessary to resolve all degradation products.
-
Detection: UV detection at a wavelength of around 220-240 nm is typically used.[8][10]
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended for the identification and characterization of unknown degradation products.[4]
Quantitative Data Summary
The following table summarizes the typical extent of degradation observed for Clopidogrel under various stress conditions. While this data is for the parent drug, it provides a useful reference for what to expect for Impurity C.
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 0.5N HCl, 24 hours | Significant degradation | [] |
| Alkaline Hydrolysis | 0.5N NaOH, 24 hours | Significant degradation | [] |
| Oxidative Degradation | 3.0% H₂O₂, 24 hours | Stable | [] |
| Thermal Degradation | 60°C, 10 days | Minor degradation | [] |
| Photolytic Degradation | UV radiation (254 nm), 10 days | Stable | [] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To induce degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Acid Degradation: Dissolve a known amount of this compound in 0.1N HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with an equivalent amount of 0.1N NaOH, and dilute to a final concentration with the mobile phase.
-
Alkaline Degradation: Dissolve a known amount of this compound in 0.1N NaOH. Keep the solution at 60°C for 30 minutes. Cool, neutralize with an equivalent amount of 0.1N HCl, and dilute to a final concentration with the mobile phase.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂. Keep the solution at room temperature for 2 hours. Dilute to a final concentration with the mobile phase.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 105°C for 24 hours.[1] After cooling, dissolve and dilute to a final concentration with the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours. Dilute to a final concentration with the mobile phase.
-
Control Sample: Prepare a solution of this compound in the mobile phase without subjecting it to any stress.
-
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 2.5 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A suitable gradient to ensure separation (e.g., start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the prepared samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
Calculate the percentage degradation for each stress condition.
Visualizations
Caption: Postulated degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. wjpls.org [wjpls.org]
- 2. A validated stability-indicating normal phase LC method for clopidogrel bisulfate and its impurities in bulk drug and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. jgtps.com [jgtps.com]
Technical Support Center: Enhancing Sensitivity and Selectivity for Low-Level Detection of Impurity C
Welcome to the technical support center dedicated to improving the detection of low-level impurities. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of "Impurity C" and other trace-level analytes.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory thresholds for reporting, identifying, and qualifying impurities in drug substances?
A1: Regulatory expectations for impurity control are outlined in the International Council for Harmonisation (ICH) guidelines. The key thresholds, which are dependent on the maximum daily dose of the drug, are summarized below. It is crucial to consult the specific ICH Q3A/B guidelines for detailed information.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Q2: My HPLC-UV analysis for Impurity C is showing low sensitivity. What are the common causes and how can I troubleshoot this?
A2: Low sensitivity in HPLC-UV analysis can stem from several factors related to the instrument, method, or sample. A systematic approach to troubleshooting is recommended.
Troubleshooting Low HPLC-UV Sensitivity
A logical workflow for diagnosing and resolving low sensitivity issues in HPLC-UV analysis is presented below.
Caption: Troubleshooting workflow for low HPLC sensitivity.
Q3: How can I improve the selectivity of my method to resolve Impurity C from the main active pharmaceutical ingredient (API) peak?
A3: Achieving good selectivity is critical for accurate quantification of impurities. Method development and optimization are key to resolving co-eluting peaks.
Strategies for Improving Selectivity
| Parameter | Action | Rationale |
| Mobile Phase Composition | Modify the organic solvent (e.g., acetonitrile (B52724) vs. methanol), alter the organic/aqueous ratio, or adjust the pH. | Changes in mobile phase composition affect the partitioning of analytes between the stationary and mobile phases, thereby altering their retention times. |
| Stationary Phase | Select a column with a different chemistry (e.g., C18, C8, Phenyl, Cyano). | Different stationary phases offer unique interactions with analytes, leading to changes in selectivity. |
| Gradient Profile | Optimize the gradient slope, initial and final solvent compositions, and duration. | A well-optimized gradient can effectively separate compounds with different polarities. |
| Temperature | Adjust the column temperature. | Temperature can influence analyte retention and peak shape, sometimes improving resolution. |
Q4: When should I consider using mass spectrometry (MS) for impurity analysis?
A4: Mass spectrometry is a powerful tool for impurity analysis, particularly when high sensitivity and specificity are required. It is indispensable for the structural elucidation of unknown impurities.
Decision Pathway for Utilizing Mass Spectrometry
The following diagram illustrates a decision-making process for employing MS in impurity analysis.
Caption: Decision tree for using MS in impurity analysis.
Troubleshooting Guides
Problem: Noisy or Drifting Baseline in HPLC Chromatogram
A stable baseline is crucial for accurate integration of low-level impurity peaks.
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and reagents. Ensure proper degassing. |
| Detector Instability | Allow the detector lamp to warm up sufficiently. Check for lamp degradation. |
| Air Bubbles in the System | Purge the pump and detector to remove any trapped air bubbles. |
| Column Contamination | Flush the column with a strong solvent to remove strongly retained compounds. |
| Leaks in the System | Inspect all fittings and connections for any signs of leakage. |
Problem: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | For basic compounds, add a competing base to the mobile phase or operate at a lower pH to protonate silanols. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Void or Contamination | Replace the column or use a guard column to protect the analytical column. |
| Inappropriate Injection Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing an impurity profiling
addressing matrix effects in the analysis of Clopidogrel impurity C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Clopidogrel (B1663587) and its related compounds, with a specific focus on Clopidogrel Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is the R-enantiomer of Clopidogrel. Since Clopidogrel is a chiral molecule, its stereoisomers can have different pharmacological activities. The active form of the drug is the S-enantiomer. Therefore, it is crucial to control the level of the R-enantiomer (Impurity C) in the drug substance and final product to ensure safety and efficacy.[1][2]
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis of this compound, especially in complex biological matrices like plasma.[3]
Q3: What are the common analytical techniques used for the analysis of Clopidogrel and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique.[4][5][6] For chiral separation of Clopidogrel and Impurity C, chiral stationary phases (CSPs) are often employed. LC-MS/MS is particularly suitable for bioanalytical methods due to its high sensitivity and selectivity.[4][7]
Troubleshooting Guides
Guide 1: Poor Resolution Between Clopidogrel and Impurity C
Symptom: The chromatographic peaks for Clopidogrel (S-enantiomer) and Impurity C (R-enantiomer) are not baseline separated, leading to inaccurate quantification.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | Verify CSP selection. | Test different types of CSPs (e.g., cellulose-based, cyclodextrin-based) to find one that provides optimal selectivity for the Clopidogrel enantiomers. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase. | Systematically vary the mobile phase composition, including the organic modifier (e.g., methanol, acetonitrile, isopropanol) and additives (e.g., acids, bases, buffers), to improve resolution. For basic compounds like Clopidogrel, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape.[8] |
| Incorrect Column Temperature | Evaluate the effect of temperature. | Analyze samples at different column temperatures. Lower temperatures often enhance chiral recognition and improve separation.[8] |
| Low Column Efficiency | Check column health. | A contaminated or old column can lead to poor peak shape and resolution. Flush the column with appropriate strong solvents or replace it if necessary.[8] |
Guide 2: Signal Suppression or Enhancement (Matrix Effects)
Symptom: Inconsistent and inaccurate results for Impurity C, particularly in biological samples. This may manifest as low recovery or high variability between samples.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient Sample Cleanup | Improve the sample preparation method. | Employ more rigorous extraction techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9] Protein precipitation is a simpler but often less clean method.[10] |
| Co-elution of Matrix Components | Modify chromatographic conditions. | Adjust the gradient profile or mobile phase composition to separate the analyte of interest from the interfering matrix components.[3] |
| Ionization Competition in the MS Source | Use a stable isotope-labeled internal standard (SIL-IS). | A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. |
| Matrix-Dependent Ionization Changes | Prepare matrix-matched calibration standards. | Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
Experimental Protocols and Data
Sample Preparation Techniques to Mitigate Matrix Effects
Effective sample preparation is crucial for minimizing matrix effects. The choice of method depends on the sample matrix, analyte concentration, and the required level of cleanliness.
| Method | General Protocol | Advantages | Disadvantages | Reported Recovery for Clopidogrel |
| Protein Precipitation (PPT) | 1. To 0.5 mL of plasma, add a precipitating agent (e.g., 500 µL of acetonitrile).2. Vortex for 5 minutes.3. Centrifuge at high speed (e.g., 4500 rpm for 10 minutes).4. Analyze the supernatant.[10] | Simple, fast, and inexpensive. | Less effective at removing phospholipids (B1166683) and other interferences, leading to a higher risk of matrix effects. | 90-99%[10] |
| Liquid-Liquid Extraction (LLE) | 1. To 0.3 mL of plasma, add a buffer (e.g., pH 6.8).2. Add an immiscible organic solvent (e.g., diethyl ether).3. Vortex to mix and then centrifuge to separate the layers.4. Evaporate the organic layer and reconstitute the residue in the mobile phase.[11] | Cleaner extracts than PPT, good recovery for non-polar analytes. | More labor-intensive and requires solvent evaporation and reconstitution steps. | ~100%[11] |
| Solid-Phase Extraction (SPE) | 1. Condition the SPE cartridge with appropriate solvents.2. Load the pre-treated sample onto the cartridge.3. Wash the cartridge to remove interferences.4. Elute the analyte with a suitable solvent. | Provides the cleanest extracts, reducing matrix effects significantly. Can be automated. | More expensive and requires method development for conditioning, washing, and elution steps. | 85-105%[12] |
LC-MS/MS Method for Chiral Separation of Clopidogrel and Impurity C
This table summarizes a validated LC-MS/MS method for the enantioselective analysis of Clopidogrel in beagle plasma.
| Parameter | Condition |
| LC System | Chiral Liquid Chromatography |
| Column | Ultron ES-OVM (150 x 2.0 mm, 5 µm)[13] |
| Mobile Phase | Acetonitrile-ammonium acetate (B1210297) (10 mM, pH 4.5) (22:78, v/v)[13] |
| Flow Rate | 0.3 mL/min[13] |
| MS System | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Clopidogrel: m/z 322.00 → 212.00Internal Standard (Diazepam): m/z 285.00 → 193.00[13] |
| Linearity Range | 1-800 ng/mL for each enantiomer[13] |
| Accuracy | 88.5% - 101.3% for both enantiomers[13] |
| Extraction Recovery | >90.2%[13] |
| Matrix Effect | No obvious matrix effect was observed.[13] |
Visualized Workflows
Caption: A general experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in your analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. eijppr.com [eijppr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS [jbr-pub.org.cn]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. graphyonline.com [graphyonline.com]
- 12. ClinPGx [clinpgx.org]
- 13. Development and validation of a LC-MS/MS method for the enantioseparation and determination of clopidogrel bisulfate in beagle plasma and its application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
method robustness testing for Clopidogrel impurity C analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Clopidogrel impurity C via High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it crucial for the analysis of this compound?
A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1][2] It provides an indication of the method's reliability during normal usage.[3] For this compound, which is the R-enantiomer of Clopidogrel, robustness testing is critical to ensure that the analytical method can consistently and accurately separate and quantify this impurity from the active S-enantiomer and other related substances, even with minor deviations in experimental conditions that can occur between different laboratories, instruments, and analysts.[4][][6]
Q2: What are the typical parameters evaluated in a robustness study for an HPLC method?
A2: According to ICH guidelines, typical parameters to investigate include, but are not limited to:
-
pH of the mobile phase buffer.[1]
-
Composition of the mobile phase (e.g., percentage of organic solvent).[1]
-
Different columns (e.g., different lots or suppliers).
-
Column temperature.[7]
-
Flow rate of the mobile phase.[8]
-
Wavelength of the UV detector.[7]
Q3: What are the acceptable variation ranges for these parameters in a robustness study?
A3: The variation ranges should be small but deliberate and reflect likely fluctuations in a real-world laboratory setting. The table below provides typical ranges for these variations.
| Parameter | Typical Variation |
| Mobile Phase pH | ± 0.2 units[8] |
| Mobile Phase Composition (% Organic) | ± 2% absolute |
| Column Temperature | ± 5 °C[7] |
| Flow Rate | ± 0.1 mL/min[8] |
| Wavelength | ± 5 nm[7] |
Q4: What are the acceptance criteria for a successful robustness study?
A4: The primary acceptance criterion is that the system suitability test (SST) parameters remain within their predefined limits despite the variations in the method parameters. Key SST parameters to monitor include:
-
Resolution (Rs): The resolution between Clopidogrel and impurity C should typically be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for both peaks should ideally be ≤ 2.0.
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.
-
Relative Standard Deviation (%RSD): The %RSD for peak areas and retention times of replicate injections should be within acceptable limits (e.g., ≤ 2.0%).
Experimental Protocol: Method Robustness Testing
This protocol outlines a systematic approach to evaluating the robustness of an HPLC method for the analysis of this compound.
1. Objective: To assess the capacity of the analytical method to remain unaffected by small, deliberate variations in chromatographic parameters and to establish system suitability parameters.[3]
2. Materials and Apparatus:
-
HPLC system with a UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Reference standards for Clopidogrel and this compound
-
HPLC grade solvents and reagents
3. Standard Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic acid in water.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 45 °C.[9]
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 10 µL
4. Robustness Study Design: A one-factor-at-a-time (OFAT) approach is often used, where one parameter is changed while the others are held constant. The table below outlines the parameters and their variations to be tested.
| Parameter | Nominal Condition | Variation 1 (-) | Variation 2 (+) |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 45 | 40 | 50 |
| Organic Solvent (%) | Varies by method | -2% | +2% |
| Mobile Phase pH | Varies by method | -0.2 | +0.2 |
| Wavelength (nm) | 220 | 215 | 225 |
5. Procedure:
-
Prepare a system suitability solution containing Clopidogrel and impurity C at a suitable concentration.
-
Equilibrate the HPLC system with the mobile phase under nominal conditions.
-
Perform six replicate injections of the system suitability solution and verify that the SST criteria are met.
-
For each robustness parameter, adjust the condition to "Variation 1" and allow the system to equilibrate.
-
Inject the system suitability solution in triplicate and record the results.
-
Repeat steps 4 and 5 for "Variation 2".
-
After testing each parameter, return the system to the nominal conditions and re-verify system suitability.
6. Data Analysis: For each condition, calculate the mean and %RSD for the critical SST parameters (retention time, peak area, resolution, tailing factor, and theoretical plates). Compare the results against the established acceptance criteria to determine if the method is robust.
Troubleshooting Guide
Q: Why am I observing poor peak shape (tailing or fronting) for Clopidogrel or Impurity C?
A: Poor peak shape can be caused by several factors.[10] The following flowchart can help diagnose the issue:
Diagram 1: Troubleshooting Poor Peak Shape.
Q: My retention times are shifting between injections. What could be the cause?
A: Retention time instability is a common issue in HPLC.[11] Potential causes include:
-
Inadequate column equilibration: Ensure the column is equilibrated for a sufficient time with the mobile phase before starting the analysis.
-
Temperature fluctuations: The use of a column oven is highly recommended to maintain a stable temperature, as a 1°C change can alter retention times by 1-2%.[12]
-
Mobile phase composition changes: If preparing the mobile phase online, ensure the pump's mixing performance is accurate.[12] For manually prepared mobile phases, ensure they are well-mixed and degassed.
-
Pump issues: Leaks in the pump seals or check valve problems can lead to an inconsistent flow rate.
-
Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Q: The resolution between Clopidogrel and Impurity C is below the acceptance criteria. How can I improve it?
A: The following workflow can guide you in troubleshooting resolution issues.
Diagram 2: Workflow for Troubleshooting Resolution Issues.
References
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. birzeit.edu [birzeit.edu]
- 8. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mastelf.com [mastelf.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Clopidogrel Impurity C Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Clopidogrel (B1663587) impurity C.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Clopidogrel and its impurities, with a focus on the impact of pH on the stability of Impurity C.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Increased levels of Impurity C observed in the sample during analysis. | pH of the sample solution or mobile phase is alkaline. Clopidogrel can undergo racemization to its R-enantiomer (Impurity C), and this process can be accelerated at higher pH levels.[1][2][3] | - Ensure the pH of the sample diluent and the mobile phase is acidic, ideally in the range of 2.5-4.5.[4][5] - Prepare samples fresh and analyze them promptly after preparation. - If the sample matrix is inherently alkaline, consider a sample preparation step that involves pH adjustment. |
| Inconsistent Impurity C levels between replicate injections. | Ongoing degradation in the autosampler. If the sample solution is not maintained at a stable pH and temperature, degradation can continue after preparation. | - Use a cooled autosampler to minimize degradation. - Reduce the time between sample preparation and injection. - Verify the pH of the solution in the autosampler vial before and after a sequence run. |
| Appearance of unknown peaks co-eluting with Clopidogrel or Impurity C. | Formation of other degradation products. At certain pH values, other degradation products, such as Impurity A (the carboxylic acid derivative), can form and may interfere with the analysis. Clopidogrel is known to degrade significantly in both acidic and basic conditions to form Impurity A.[6] | - Optimize the HPLC method to ensure adequate separation of all potential impurities. This may involve adjusting the mobile phase composition, gradient, or column chemistry.[7][8][9] - Perform peak purity analysis using a PDA detector to confirm the homogeneity of the peaks of interest. |
| Difficulty in achieving baseline separation between Clopidogrel and Impurity C. | Suboptimal chromatographic conditions. The separation of enantiomers requires a chiral stationary phase and a well-optimized mobile phase. | - Utilize a suitable chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives.[9][10] - Adjust the mobile phase composition, including the type and concentration of the organic modifier and the pH of the aqueous component, to improve resolution.[8] |
Frequently Asked Questions (FAQs)
Q1: What is Clopidogrel Impurity C?
A1: this compound is the (R)-enantiomer of Clopidogrel. The active pharmaceutical ingredient (API) is the (S)-enantiomer. The R-enantiomer is considered an impurity as it is devoid of the desired antiplatelet activity.[1][6]
Q2: How does pH affect the stability of Clopidogrel and the formation of Impurity C?
A2: Clopidogrel is susceptible to degradation across a wide pH range. Under acidic and basic conditions, it primarily hydrolyzes to form Impurity A (the carboxylic acid derivative).[6] Furthermore, Clopidogrel can undergo chiral inversion (racemization) to form Impurity C. This process is reported to be accelerated at higher pH values.[1] Therefore, controlling the pH of solutions containing Clopidogrel is crucial to minimize the formation of both Impurity A and Impurity C.
Q3: What is the recommended pH range for storing and analyzing samples containing Clopidogrel to minimize the formation of Impurity C?
A3: To minimize the racemization of Clopidogrel to Impurity C, it is recommended to maintain the pH of all solutions, including sample diluents and HPLC mobile phases, in the acidic range. A pH between 2.5 and 4.5 is often cited in analytical methods for Clopidogrel and its impurities to ensure good separation and stability.[4][5]
Q4: Can Impurity C revert to the active (S)-enantiomer of Clopidogrel?
A4: The conversion between enantiomers is a process of racemization, which can be reversible. However, in the context of pharmaceutical analysis and storage, the primary concern is the formation of the inactive Impurity C from the active (S)-enantiomer. The conditions that favor the reverse reaction are not typically encountered during standard handling and analysis.
Quantitative Data on pH Stability
The following table provides illustrative data on the formation of this compound at different pH values over a 24-hour period at 25°C. This data is representative of the expected trend based on the known chemical stability of Clopidogrel.
| pH | Initial % Impurity C | % Impurity C after 8 hours | % Impurity C after 24 hours |
| 2.0 | 0.10 | 0.11 | 0.12 |
| 4.5 | 0.10 | 0.15 | 0.20 |
| 7.0 | 0.10 | 0.50 | 1.50 |
| 9.0 | 0.10 | 1.20 | 3.50 |
Disclaimer: This data is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol for pH Stability Study of this compound
This protocol outlines a general procedure for investigating the impact of pH on the stability of Clopidogrel and the formation of Impurity C, in accordance with ICH guidelines.[8][9][11]
1. Objective: To determine the rate of formation of this compound from Clopidogrel in solutions of varying pH.
2. Materials:
- Clopidogrel reference standard
- This compound reference standard
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Phosphate buffer solutions (pH 2.0, 4.5, 7.0, 9.0)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- pH meter
- HPLC system with a UV detector and a chiral column
3. Procedure:
HPLC Method for Separation of Clopidogrel and Impurity C
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent chiral column
-
Mobile Phase: A mixture of n-Hexane, ethanol, and diethylamine (B46881) (e.g., 95:5:0.05 v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Visualizations
Caption: Degradation pathway of Clopidogrel.
Caption: Workflow for pH stability testing.
Caption: Troubleshooting logic for high Impurity C.
References
- 1. Chiral inversion - Wikipedia [en.wikipedia.org]
- 2. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. wjpls.org [wjpls.org]
- 5. DISSOLUTION KINETICS STUDIES OF CLOPIDOGREL FROM SELECTED MULTISOURCE COATED TABLETS WITH APPLICATION OF CAPILLARY ZONE ELECTROPHORESIS METHOD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. ikev.org [ikev.org]
Validation & Comparative
A Comparative Guide: HPLC vs. UPLC for Clopidogrel Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like clopidogrel (B1663587) are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant advancements in chromatographic separations. This guide provides an objective comparison of HPLC and UPLC for the impurity profiling of clopidogrel, supported by experimental data and detailed methodologies.
Executive Summary
UPLC technology offers substantial improvements over conventional HPLC for the analysis of clopidogrel and its impurities. The primary advantages of UPLC include significantly shorter analysis times, enhanced resolution of closely eluting impurities, and reduced solvent consumption, leading to more cost-effective and environmentally friendly analytical workflows.[1][2][3][4] While HPLC remains a robust and widely used technique, UPLC provides higher throughput and sensitivity, which is particularly beneficial in high-volume quality control environments and during time-sensitive stages of drug development.[5][6]
Performance Comparison: HPLC vs. UPLC
The key performance differences between HPLC and UPLC for clopidogrel impurity profiling are summarized below. UPLC systems, by utilizing sub-2 µm stationary phase particles and operating at higher pressures, achieve greater chromatographic efficiency.[4][7] This results in sharper peaks, better separation of impurities, and faster run times.[3][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Key Advantages of UPLC |
| Analysis Time | ~20–45 minutes[7] | ~2–7 minutes[7][8] | Increased sample throughput[3][5] |
| Resolution | Good, but may show co-elution of some impurities[9] | Superior, with better separation of closely related impurities[9][10] | More accurate impurity profiling[9] |
| Sensitivity | Standard | Higher, due to narrower peaks and reduced noise[3] | Improved detection of trace-level impurities[2][3] |
| Solvent Consumption | Higher | Significantly lower (by ~70-80%)[7] | Reduced operational costs and environmental impact[1][3] |
| Operating Pressure | Up to 400 bar[7] | Above 1,000 bar[7] | Enables use of smaller particles for higher efficiency[4] |
| Column Particle Size | 3-5 µm[3] | Sub-2 µm[7] | Higher separation efficiency[4] |
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC methods for clopidogrel impurity profiling are provided below. These protocols are based on methods described in the scientific literature.
Representative HPLC Method
This method is designed for the separation of clopidogrel and its known process-related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.[11][12]
-
Mobile Phase: A gradient elution using a mixture of a buffer solution (e.g., 0.05% Trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[14][15]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: 45 °C.[15]
-
Run Time: Approximately 35 minutes.[15]
Sample Preparation: Accurately weigh and dissolve the clopidogrel sample in a suitable diluent (e.g., a mixture of methanol (B129727) and the mobile phase) to achieve a final concentration of about 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.[15]
Representative UPLC Method
This method is optimized for rapid and high-resolution separation of clopidogrel and its impurities.
-
Instrumentation: A UPLC system with a PDA (Photodiode Array) detector.[10]
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[5]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile).[10]
-
Flow Rate: 1.2 mL/min.[10]
-
Detection Wavelength: 237 nm and 254 nm for different impurities.[10]
-
Injection Volume: 10 µL.[10]
-
Column Temperature: 25°C.[10]
-
Run Time: Approximately 15 minutes.[10]
Sample Preparation: Prepare the sample in a similar manner to the HPLC method, ensuring the final concentration is appropriate for the sensitivity of the UPLC system.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for comparing HPLC and UPLC methods for clopidogrel impurity profiling.
Caption: Workflow for HPLC and UPLC method comparison.
Conclusion
For the impurity profiling of clopidogrel, UPLC demonstrates clear advantages over traditional HPLC in terms of speed, resolution, and sensitivity. The significant reduction in analysis time allows for higher sample throughput, making UPLC a more efficient choice for routine quality control and release testing.[8] Furthermore, the enhanced resolution ensures more accurate detection and quantification of impurities, contributing to a better understanding of the drug's purity profile and overall safety. While the initial investment in UPLC instrumentation may be higher, the long-term benefits of reduced solvent consumption and increased productivity present a compelling case for its adoption in modern pharmaceutical analysis.[1][5]
References
- 1. biomedres.us [biomedres.us]
- 2. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. rjptonline.org [rjptonline.org]
- 5. benchchem.com [benchchem.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. phmethods.net [phmethods.net]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. jpionline.org [jpionline.org]
- 13. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjpls.org [wjpls.org]
- 15. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide: Supercritical Fluid Chromatography vs. High-Performance Liquid Chromatography for Chiral Separation of Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of Clopidogrel, a potent antiplatelet agent, is a critical step in pharmaceutical development and quality control to ensure the therapeutic efficacy and safety of the drug product. This guide provides an objective comparison of two powerful analytical techniques, Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), for the chiral resolution of Clopidogrel enantiomers. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: SFC vs. HPLC for Clopidogrel Chiral Separation
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Utilizes a supercritical fluid (typically CO2) as the primary mobile phase, often with a small amount of organic modifier. | Employs a liquid mobile phase under high pressure to separate components. |
| Typical Stationary Phase | Chiralcel OD-H[1][2][3] | Chiralcel OJ-RH[4][5][6] |
| Mobile Phase | Supercritical CO2 with an organic modifier (e.g., Methanol (B129727), 2-Propanol)[1][2] | Methanol/Water mixture (e.g., 100:15 v/v)[4][5][6] or Ethanol in Hexane[1][2] |
| Analysis Time | Generally faster than HPLC.[7] | Can have longer run times, with some reported methods ranging from 13 to 35 minutes. |
| Solvent Consumption | Significantly lower organic solvent consumption, leading to reduced waste and cost.[1] | Higher consumption of organic solvents. |
| Environmental Impact | More environmentally friendly due to the use of CO2 and reduced solvent waste.[1] | Less environmentally friendly due to higher volumes of organic solvent waste. |
| Separation Efficiency | Often provides better resolution per unit of time.[1] | Well-established technique with a wide range of stationary and mobile phases for method optimization.[7] |
| Cost | Can be a more cost-effective option for many laboratories due to faster analysis and lower solvent usage.[7] | Can be more expensive in the long run due to high solvent consumption. |
| Versatility | Particularly advantageous for separating compounds that are not soluble in typical HPLC solvents.[7] | A versatile and widely used technique applicable to a broad range of sample types.[7] |
Experimental Protocols
Supercritical Fluid Chromatography (SFC) Method
A common SFC method for the chiral separation of Clopidogrel enantiomers involves the following parameters:
-
Stationary Phase: Chiralcel OD-H column (250 x 4.6 mm).[1][2][8]
-
Mobile Phase: A binary mobile phase consisting of supercritical CO2 and a modifier, such as methanol or 2-propanol.[1][2][8] The modifier content can be varied (e.g., 0-20% v/v) to optimize the separation.[1]
-
Flow Rate: A constant total flow rate, typically around 2 mL/min.[1][2][8]
-
Detection: UV detection at 215 nm.[8]
-
Injection Solvent: Methanol or Propanol.[1]
In a specific application, the retention times for the two enantiomers were observed at 9.77 min and 13.46 min.[1]
High-Performance Liquid Chromatography (HPLC) Method
A validated reversed-phase HPLC method for the chiral separation of (S)-Clopidogrel from its R-enantiomer has been developed with the following conditions:
-
Stationary Phase: Chiralcel OJ-RH column (150 x 4.6 mm).[4][5][6]
-
Mobile Phase: A mixture of methanol and water (100:15 v/v).[4][5][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection: UV detection at 226 nm.[6]
This method demonstrated baseline resolution of the (S)-enantiomer from its R-impurity.[4][5][6]
Visualizing the Workflow and Decision Process
To better understand the operational flow and the decision-making logic when choosing between SFC and HPLC for the chiral separation of Clopidogrel, the following diagrams are provided.
Caption: General experimental workflows for chiral separation of Clopidogrel using SFC and HPLC.
Caption: Decision logic for selecting between SFC and HPLC for Clopidogrel chiral separation.
Conclusion
Both SFC and HPLC are capable of effectively resolving the enantiomers of Clopidogrel. The choice between the two techniques often depends on the specific requirements of the laboratory. SFC presents a compelling alternative to traditional HPLC, offering advantages in terms of speed, reduced solvent consumption, and lower environmental impact, making it particularly suitable for high-throughput screening and preparative-scale separations.[1][7] On the other hand, HPLC remains a robust and versatile technique, with a vast library of established methods and a potential for higher sensitivity in certain applications.[7] Researchers should carefully consider the factors outlined in this guide to make an informed decision that best aligns with their analytical goals and laboratory resources.
References
- 1. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography | Semantic Scholar [semanticscholar.org]
- 4. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an HPLC method for the simultaneous determination of chiral impurities and assay of ( S )-Clopidogrel using a cellulose-based chiral stationary phase in methanol / water mode | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Clopidogrel Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Clopidogrel and its impurities. The supporting experimental data, methodologies, and validation parameters are detailed to assist in the selection and implementation of robust analytical strategies for quality control and stability testing.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of Clopidogrel and its related substances. Various HPLC methods, including normal phase, reversed-phase, and stability-indicating assays, have been developed and validated. More recently, Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have offered enhanced sensitivity and specificity. This guide focuses on a comparative cross-validation of these techniques.
Data Summary
The following tables summarize the key performance characteristics of different analytical methods, providing a basis for cross-validation and selection of the most suitable method for a specific analytical challenge.
Table 1: Comparison of HPLC Methods for Clopidogrel and Impurities
| Parameter | Method 1: Stability-Indicating HPLC[1] | Method 2: Normal Phase LC[2] | Method 3: Micellar Liquid Chromatography[3] |
| Column | Inertsil C8 | Chiralcel OJ-H (250mm x 4.6mm, 5µm) | Nucleodur MN-C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | Gradient of 0.1% Trifluoroacetic Acid and Acetonitrile | n-Hexane, ethanol, and diethyl amine (95:5:0.05 v/v/v) | 0.15 M Sodium Dodecyl Sulphate, 10% n-propanol, and 0.3% triethylamine (B128534) in 0.02 M phosphoric acid (pH 3.0) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 225 nm | UV at 240 nm | UV at 235 nm |
| Linearity Range | Not Specified | Not Specified | 1-20 µg/mL |
| Limit of Detection (LOD) | Estimated at S/N ratio of 3:1 | Not Specified | 0.06 µg/mL |
| Limit of Quantitation (LOQ) | Estimated at S/N ratio of 10:1 | Not Specified | 1.00 µg/mL |
| Accuracy (% Recovery) | Not Specified | Validated as per ICH guidelines | 99.67% ± 0.94% (bulk), 100.27 ± 0.89% (tablets) |
| Precision | Validated as per ICH guidelines | Validated as per ICH guidelines | Not Specified |
Table 2: Comparison of Advanced Chromatographic Methods for Clopidogrel and Impurities
| Parameter | Method 4: UFLC Method[4] | Method 5: LC-MS for Metabolite[5] |
| Column | Phenomenex C8 (250 mm × 4.6 mm, 5 µ) | Not Specified |
| Mobile Phase | Gradient of 0.01 M phosphate (B84403) buffer (pH 2.0) and acetonitrile | Not Specified |
| Flow Rate | 1.2 mL/min | Not Specified |
| Detection | PDA at 237 nm, 254 nm, and 280 nm | Mass Spectrometry |
| Linearity Range | 0.10-0.50% for Clopidogrel | 0.008-2 µg/mL (Clopidogrel), 0.01-4 µg/mL (metabolite) |
| Limit of Detection (LOD) | Determined at S/N ratio of 3.3 | Not Specified |
| Limit of Quantitation (LOQ) | Determined at S/N ratio of 10 | Not Specified |
| Accuracy (% Recovery) | 92-104% | Not Specified |
| Precision (% RSD) | ≤4% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.
Method 1: Stability-Indicating HPLC Method[1]
-
Chromatographic System: HPLC with a UV-Vis detector.
-
Column: Inertsil C8.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: T/%B: 0/20, 6/20, 40/80, 45/80, 48/20, 50/20.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm.
-
Forced Degradation: The method was validated for its stability-indicating properties by subjecting Clopidogrel bisulphate to acidic (0.5 N HCl), basic (0.1 N NaOH), neutral (water:acetonitrile 1:1), oxidative (6% v/v H2O2), thermal (105°C), and photolytic (UV light at 254 nm) stress conditions.[1] Degradation was observed under acidic, basic, and neutral hydrolysis, leading to the formation of Clopidogrel carboxylic acid.[1]
Method 2: Normal Phase LC Method for Chiral Impurities[2]
-
Chromatographic System: Normal Phase Liquid Chromatography.
-
Column: Chiralcel OJ-H (250mm x 4.6mm, 5µm).
-
Mobile Phase: n-Hexane, ethanol, and diethyl amine in a ratio of 95:5:0.05 (v/v/v).
-
Detection Wavelength: 240 nm.
-
Stress Conditions: Clopidogrel bisulfate was subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic degradation to establish the stability-indicating nature of the method.[2] This method is capable of separating all related substances of Clopidogrel, including chiral impurities.[2]
Visualizing the Workflow and Mechanism
Diagrams are provided to illustrate the experimental workflow for method validation and the metabolic pathway of Clopidogrel.
Caption: Experimental Workflow for Analytical Method Validation.
Caption: Clopidogrel Metabolism and Mechanism of Action.
Clopidogrel is a prodrug that requires hepatic metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2C19, to be converted to its active thiol metabolite.[6] This active metabolite then irreversibly binds to the P2Y12 ADP receptor on platelets, which inhibits platelet aggregation for the lifespan of the platelet.[6] A significant portion, around 85%, of the administered Clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative.[2]
References
A Comparative Guide to the Analytical Differentiation of Clopidogrel Impurity C from Impurity B
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. In the case of Clopidogrel (B1663587), an antiplatelet agent, the analytical differentiation of its closely related impurities, specifically Impurity C (the inactive R-enantiomer) and Impurity B (a positional isomer), presents a significant challenge due to their structural similarity. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.
Understanding the Challenge: Structural Similarities
Clopidogrel is the S-enantiomer of methyl (+)-(S)-α-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate. Its primary impurities of concern in this context are:
-
Impurity C: The R-enantiomer of Clopidogrel, methyl (-)-(R)-α-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate. As the opposite enantiomer, it is stereochemically identical in constitution but differs in the three-dimensional arrangement of atoms.
-
Impurity B: A positional isomer, methyl (±)-(o-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-acetate. This impurity has a different connectivity of the thienopyridine ring system.
The subtle difference between enantiomers (Impurity C) and the variation in the thiophene (B33073) ring fusion (Impurity B) necessitate highly selective analytical methods for their baseline separation and accurate quantification.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Clopidogrel and its impurities. The choice of stationary phase is paramount in achieving the desired separation. Chiral chromatography is essential for resolving the enantiomeric Impurity C, while both chiral and achiral methods can be optimized to separate the positional Impurity B.
Data Presentation: Performance of HPLC Methods
| Parameter | Chiral HPLC Method 1[1] | Chiral HPLC Method 2[2] | Normal Phase HPLC Method | Capillary Electrophoresis[3] |
| Stationary Phase | Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) | Chiral-AGP (150 x 4.0 mm, 5 µm) | Chiralcel OD-H (250 x 4.6 mm, 5µm) | Uncoated fused-silica capillary |
| Mobile Phase | Methanol (B129727)/Water (100:15, v/v) | 16% Acetonitrile, 1 mM N,N-dimethyloctylamine, 10 mM Ammonium Acetate (pH 5.5) | n-Hexane:Ethanol:Isopropyl alcohol:Diethylamine (920:50:30:0.3, v/v/v/v) | 10mM Triethylamine-phosphoric acid buffer (pH 2.3) with 5% (m/v) sulphated β-cyclodextrin |
| Flow Rate | 1.0 mL/min | Not Specified | 0.9 mL/min | Not Applicable |
| Detection | UV at 226 nm | Not Specified | UV at 240 nm | Not Specified |
| Retention Time (min) | (S)-Clopidogrel: ~8, Impurity C: ~10, Impurity B: Elutes earlier | (S)-Clopidogrel: 14.9, Impurity C: 20.4 | Clopidogrel: 20.8 | Not specified for individual impurities |
| Resolution (Rs) | Baseline resolution achieved between (S)-Clopidogrel and Impurity C. | Not Specified | Good resolution reported between impurities. | Good separation of impurities A, B, and C reported. |
| LOD/LOQ | Not Specified | Not Specified | Not Specified | LOD: 0.13 µg/ml, LOQ: 0.4 µg/ml (for Clopidogrel)[3] |
Experimental Protocols
Chiral HPLC Method for Separation of Impurity C and B
This method, adapted from Ferretti et al. (2018), demonstrates excellent separation of both chiral and positional isomers.[1]
Chromatographic Conditions:
-
Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and water in a ratio of 100:15 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV spectrophotometer at a wavelength of 226 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a standard solution of Clopidogrel and its impurities (A, B, and C) in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
For the analysis of pharmaceutical dosage forms, weigh and finely powder a number of tablets. An accurately weighed portion of the powder equivalent to a specified amount of Clopidogrel is transferred to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.
Mandatory Visualization
Logical Workflow for Impurity Differentiation
The following diagram illustrates the decision-making process and workflow for the analytical differentiation of Clopidogrel impurities B and C.
Caption: Workflow for Clopidogrel impurity analysis.
Conclusion
The analytical differentiation of Clopidogrel Impurity C from Impurity B requires careful method selection. Chiral HPLC methods are indispensable for the separation of the enantiomeric Impurity C from the active S-Clopidogrel and can also be optimized to separate the positional Impurity B. While achiral methods may separate Impurity B, they are incapable of resolving enantiomers. For unambiguous identification, especially at low levels, coupling liquid chromatography with mass spectrometry (LC-MS) is recommended. The protocols and data presented in this guide offer a solid foundation for researchers to develop and validate robust analytical methods for the quality control of Clopidogrel.
References
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Clopidogrel Impurity C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Clopidogrel (B1663587) Impurity C, a critical parameter in the quality control of Clopidogrel drug substance and product. The data presented is synthesized from various single-laboratory validation studies and is intended to inform the design and execution of a formal inter-laboratory validation program.
Introduction to Clopidogrel and Impurity C
Clopidogrel is an antiplatelet agent widely used to prevent blood clots in patients with a history of heart attack or stroke.[1] The active pharmaceutical ingredient is the (S)-enantiomer. Clopidogrel Impurity C is the (R)-enantiomer of Clopidogrel, which is considered a process-related impurity.[1][2][3] Regulatory bodies like the FDA require strict control over the levels of such impurities to ensure the safety and efficacy of the final drug product.[4] Therefore, robust and validated analytical methods are essential for the accurate quantification of Impurity C.
The Importance of Inter-Laboratory Validation
While single-laboratory validation establishes the performance characteristics of an analytical method within one lab, inter-laboratory validation (also known as a collaborative study) is the ultimate test of a method's reproducibility and transferability. By having multiple laboratories analyze the same samples using the same protocol, the precision of the method under different environmental and operational conditions can be determined. This is a crucial step before a method can be considered for pharmacopeial inclusion or as a standard method for quality control.
Comparative Analysis of Analytical Methods
Several analytical methods, primarily High-Performance Liquid Chromatography (HPLC), have been developed and validated for the determination of Clopidogrel and its related impurities.[5] The following sections compare the key performance parameters of different published HPLC methods.
Data Presentation: Method Performance Comparison
The table below summarizes the validation parameters from various studies on the analysis of Clopidogrel and its impurities, providing a basis for selecting a method for inter-laboratory validation.
| Parameter | Method 1 (Chiral HPLC)[2] | Method 2 (RP-HPLC)[6] | Method 3 (RP-HPLC)[7] | Method 4 (HPLC for Metabolite)[8] |
| Linearity Range | 0.0005 - 0.0125 mg/mL | Not explicitly stated for Impurity C | 50 - 150 µg/mL (for Clopidogrel) | 0.008 - 2 µg/mL (for Clopidogrel) |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated for Impurity C | 100.67% (for Clopidogrel) | 96 - 98% (for Clopidogrel) |
| Precision (% RSD) | Not explicitly stated | Not explicitly stated for Impurity C | Intraday: 1.88, Interday: 0.863 (for Clopidogrel) | Intraday: 2.03 - 4.17, Interday: 2.08 - 8.33 (for Clopidogrel) |
| Limit of Detection (LOD) | Not explicitly stated | 0.066 µg/mL for Impurity C | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Robustness | Studied by varying mobile phase composition and temperature | Studied by varying flow rate, pH, mobile phase ratio, and temperature[6] | Validated for robustness[7] | Validated for robustness[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of an analytical method. Below are summaries of the experimental protocols from the cited studies.
Method 1: Chiral HPLC for Simultaneous Determination of Chiral Impurities[2]
-
Instrumentation: High-Performance Liquid Chromatography system with UV detection.
-
Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol/water (100:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 226 nm.
-
Temperature: 25°C.
Method 2: RP-HPLC for Process-Related Impurities[6]
-
Instrumentation: Reversed-Phase High-Performance Liquid Chromatography system.
-
Column: C18 column.
-
Mobile Phase: Potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) (78:22, v/v).
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Accurately weighed samples of Clopidogrel and its impurities were dissolved in a diluent and sonicated.
Method 3: RP-HPLC for Estimation of Clopidogrel Bisulphate[7]
-
Instrumentation: RP-HPLC with UV-Vis spectrophotometer.
-
Column: Hypersil BDS C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile: phosphate buffer (pH 4.0) (68:32, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µl.
Mandatory Visualization
The following diagrams illustrate the typical workflow for an inter-laboratory validation study and the logical relationship between the key validation parameters.
Caption: A flowchart illustrating the typical phases and steps involved in an inter-laboratory validation study.
Caption: A diagram showing the relationship between key analytical method validation parameters.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]
- 4. CN101787033B - Method for synthesizing related substance C of clopidogrel hydrogen sulfate - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. wjpls.org [wjpls.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Clopidogrel and its R-isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of the pharmacologically active S-isomer of Clopidogrel and its inactive R-isomer. The information presented herein is supported by experimental data from published literature to aid in research, formulation development, and quality control of Clopidogrel-containing products.
Clopidogrel, an antiplatelet prodrug, exists as a pair of enantiomers. The S-isomer is the therapeutically active form, which, after metabolic activation, irreversibly inhibits the P2Y12 receptor on platelets.[1] The R-isomer is not only inactive but has also been associated with adverse effects in animal studies.[1] Therefore, controlling the chiral purity and understanding the stability of the S-isomer is of paramount importance in the development of safe and effective pharmaceutical formulations.
Comparative Stability Profile
While direct comparative forced degradation studies on the pure R-isomer are not extensively available in the public domain, the stability of the S-isomer (Clopidogrel) and its propensity to invert to the R-isomer have been investigated. The primary stability concerns for Clopidogrel are chiral inversion and chemical degradation through hydrolysis and oxidation.
Chiral Stability:
The conversion of the active S-isomer to the inactive R-isomer is a key stability parameter. Studies on extemporaneously prepared oral suspensions of Clopidogrel bisulfate have shown that the S-isomer is relatively stable, with minimal chiral inversion.[1] Temperature is a significant factor influencing the rate of this inversion.
Table 1: Chiral Inversion of Clopidogrel (S-isomer) in Oral Suspension over 60 Days [1]
| Storage Condition | Percentage of S-isomer remaining after 60 days |
| Refrigerated (4°C) | >98% |
| Room Temperature (25°C) | ~98% |
Note: The study indicated that while both conditions resulted in greater than 98% retention of the S-isomer, more inversion was observed at room temperature compared to refrigeration.[1]
Chemical Degradation:
Forced degradation studies have been performed on Clopidogrel (S-isomer) to identify its degradation pathways under various stress conditions. The primary degradation products are the inactive carboxylic acid derivative (formed by hydrolysis) and N-oxides (formed by oxidation).
While specific kinetic data for the R-isomer is scarce, it is reasonable to assume that as a stereoisomer, it would be susceptible to similar degradation pathways. The key difference in their stability profiles lies in the biological context, where the metabolic activation is stereoselective for the S-isomer.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for assessing the stability of Clopidogrel.
1. Chiral Stability Analysis of Clopidogrel Oral Suspension [1]
-
Objective: To determine the extent of chiral inversion of S-Clopidogrel to R-Clopidogrel in an oral suspension under different storage conditions.
-
Methodology:
-
Sample Preparation: An oral suspension of Clopidogrel bisulfate (5 mg/mL) is prepared.
-
Storage: Samples are stored in light-resistant containers at both refrigerated (4°C) and room temperature (25°C).
-
Sampling: Aliquots are collected at specified time points (e.g., 0, 7, 14, 28, and 60 days).
-
Analysis:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., Chiral-AGP, 4.0 × 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, N,N-dimethyloctylamine, and ammonium (B1175870) acetate (B1210297) buffer.
-
Detection: UV detection at a specified wavelength.
-
Quantification: The peak areas of the S- and R-isomers are used to determine their respective concentrations and the percentage of chiral inversion over time.
-
-
2. Forced Degradation Studies of Clopidogrel
-
Objective: To identify the degradation products of Clopidogrel under various stress conditions.
-
Methodology:
-
Sample Preparation: A stock solution of Clopidogrel bisulfate is prepared.
-
Stress Conditions:
-
Acid Hydrolysis: The drug solution is treated with a strong acid (e.g., 0.1 N HCl) and heated.
-
Base Hydrolysis: The drug solution is treated with a strong base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: The solid drug is exposed to high temperature.
-
Photodegradation: The drug solution or solid is exposed to UV or fluorescent light.
-
-
Analysis:
-
Instrumentation: HPLC system with a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol).
-
Detection: UV detection at a specified wavelength.
-
Characterization of Degradants: Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass-to-charge ratio of the degradation products, aiding in their structural elucidation.
-
-
Visualizations
Metabolic Activation Pathway of Clopidogrel
Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. This process is stereoselective, favoring the S-isomer.
Caption: Metabolic activation pathway of Clopidogrel.
Experimental Workflow for Chiral Stability Analysis
The following diagram illustrates the typical workflow for assessing the chiral stability of Clopidogrel.
Caption: Workflow for chiral stability analysis.
References
A Comparative Guide: UV and Mass Spectrometric Detection for Clopidogrel Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in pharmaceutical products are critical for ensuring drug safety and efficacy. Clopidogrel (B1663587), a widely used antiplatelet agent, is no exception. This guide provides an objective comparison of two common analytical techniques for the detection of clopidogrel impurities: Ultraviolet (UV) detection and Mass Spectrometric (MS) detection, coupled with High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols and present supporting data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Impurity Profiling of Clopidogrel
Clopidogrel and its related substances are analyzed to ensure the quality and stability of the drug product.[1][2] Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[1] Regulatory bodies require stringent control over these impurities. The choice of an analytical detector is paramount for achieving the required sensitivity, selectivity, and accuracy in impurity profiling. While UV detection is a workhorse in many pharmaceutical laboratories due to its simplicity and cost-effectiveness, MS detection offers unparalleled specificity and sensitivity, making it ideal for identifying unknown impurities and quantifying trace-level compounds.[2][3]
Experimental Protocols
A robust chromatographic separation is the foundation for accurate impurity detection. The following protocols are representative of methods used for the analysis of clopidogrel and its impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely employed for routine quality control and stability testing of clopidogrel.[3]
-
Sample Preparation: A finely powdered sample of clopidogrel tablets, equivalent to 100mg of Clopidogrel, is dissolved in a 100 ml volumetric flask with 5ml of methanol (B129727) and shaken. 50ml of diluent is then added, and the mixture is shaken for an additional 30 minutes before being diluted to the final volume with the diluent. The resulting solution is filtered through a 0.45 µm membrane filter.[1]
-
Chromatographic Conditions:
-
Column: Kromasil 100 C18 (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724).[1]
-
-
Flow Rate: 1.0 ml/minute.[1]
-
Column Temperature: 45 °C.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the identification of unknown impurities and for bioanalytical studies requiring high sensitivity.[2][3]
-
Sample Preparation: For bioanalytical applications, plasma samples are often deproteinized with acetonitrile.[5] For drug substance and product analysis, the sample preparation is similar to that for HPLC-UV.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally employed.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[7] The transitions for clopidogrel and its metabolites are optimized; for instance, m/z 322.0 → 212.0 for clopidogrel.[6]
-
Data Presentation: A Head-to-Head Comparison
The performance of UV and MS detection methods can be evaluated based on several key parameters. The following tables summarize the quantitative data for the analysis of clopidogrel and its impurities.
| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | 0.09 - 0.45 µg/mL | 0.02 µg/mL - 10 pg/mL | [7][8][9][10] |
| Limit of Quantitation (LOQ) | 0.25 - 1.25 µg/mL | 0.1 - 0.2 µg/mL | [8][10] |
| Linearity Range | 0.25 - 30 µg/mL | 0.05 - 100 ng/mL | [6][8] |
| Accuracy (% Recovery) | 90 - 99% | Typically >85% | [5] |
| Precision (%RSD) | < 5.38% | Typically <15% | [8] |
Table 1: Comparison of Performance Parameters for UV and MS Detection
| Method | Analyte | LOD | LOQ | Reference(s) |
| UV-Visible Spectrophotometry | Clopidogrel | 0.45 µg/mL | 1.25 µg/mL | [8] |
| HPLC-UV | Clopidogrel | 0.09 µg/mL | 0.25 µg/mL | [8] |
| LC-MS/MS | Clopidogrel | 0.02 µg/mL | 0.2 µg/mL | [10] |
| LC-MS/MS | Clopidogrel | 10 pg/mL (LLOQ) | - | [7] |
| Capillary Electrophoresis-UV | Clopidogrel | 0.13 µg/mL | 0.4 µg/mL | [9] |
Table 2: Reported Limits of Detection and Quantitation for Clopidogrel by Various Methods
Visualizing the Workflow and Comparison
To better understand the analytical process and the key differences between the two detection methods, the following diagrams are provided.
Caption: General workflow for clopidogrel impurity analysis using HPLC with UV or MS detection.
Caption: Key characteristics comparison between UV and Mass Spectrometric detection.
Conclusion
The choice between UV and mass spectrometric detection for the analysis of clopidogrel impurities depends on the specific requirements of the analysis.
-
UV detection is a robust, cost-effective, and straightforward method suitable for routine quality control and quantification of known impurities present at relatively high concentrations.[3] Its limitation lies in its lower sensitivity and inability to provide structural information for the identification of unknown impurities.
-
Mass spectrometric detection , particularly LC-MS/MS, offers superior sensitivity and selectivity.[2][3] It is the gold standard for identifying and characterizing unknown impurities, even at trace levels.[11] The ability to obtain mass spectral data provides invaluable structural information, which is crucial during drug development and for comprehensive stability studies. While the initial investment and operational complexity are higher, the wealth of information provided by MS detection is often indispensable for ensuring the safety and quality of clopidogrel formulations.
For a comprehensive impurity profiling strategy, a combination of both techniques is often employed. HPLC-UV can be used for routine analysis and quantification of specified impurities, while LC-MS/MS can be utilized for the identification of new or unknown impurities and for methods requiring higher sensitivity.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. hplc.eu [hplc.eu]
- 5. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC-MS/MS method to determine clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
Capillary Electrophoresis: A Superior Technique for Determining the Enantiomeric Purity of Clopidogrel
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of quality control for chiral drugs like Clopidogrel (B1663587). The (S)-enantiomer of Clopidogrel is the pharmacologically active agent responsible for its antiplatelet activity, while the (R)-enantiomer is considered an impurity. Therefore, robust and efficient analytical methods are essential to ensure the safety and efficacy of Clopidogrel drug products. This guide provides a comprehensive comparison of Capillary Electrophoresis (CE) with alternative methods, namely High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for the enantiomeric purity testing of Clopidogrel.
At a Glance: Capillary Electrophoresis vs. Chromatographic Methods
Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering several distinct advantages over traditional chromatographic methods.[1][2] Its high separation efficiency, rapid analysis times, and minimal consumption of solvents and samples make it an attractive alternative for the pharmaceutical industry.[1][2]
In the context of Clopidogrel analysis, CE, particularly with the use of chiral selectors like cyclodextrins, has demonstrated excellent performance in resolving the (S)- and (R)-enantiomers.[3] This guide will delve into the quantitative and qualitative comparisons, supported by experimental data, to illustrate the superiority of CE for this application.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of Capillary Electrophoresis, HPLC, and SFC for the enantiomeric purity analysis of Clopidogrel, based on data from various studies.
| Parameter | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Resolution (Rs) | > 2.0[4] | > 1.5[5] | > 1.5[6] |
| Analysis Time | < 15 minutes[3] | 15 - 30 minutes[5][7] | < 15 minutes[6] |
| Limit of Detection (LOD) | 0.13 µg/mL[3] | 0.75 µg/mL (for R-enantiomer)[8] | 0.4 µg/mL[6] |
| Limit of Quantitation (LOQ) | 0.4 µg/mL[3] | Not consistently reported | 0.7 µg/mL[6] |
| Solvent Consumption | Very Low (µL/injection) | High (mL/min) | Moderate (primarily CO2) |
| Sample Volume | Very Low (nL) | Low (µL) | Low (µL) |
| Precision (%RSD) | < 2%[9] | < 2%[10] | < 1%[6] |
Experimental Protocols
Detailed methodologies for each technique are provided below to allow for replication and adaptation in a laboratory setting.
Capillary Electrophoresis (CE) Protocol for Clopidogrel Enantioseparation
This protocol is based on a validated method using a chiral selector.[3]
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 31.2 cm total length).
Reagents:
-
Triethylamine
-
Phosphoric acid
-
Sulphated-β-cyclodextrin (SCD) as the chiral selector.
-
Methanol (B129727) (for sample preparation).
-
Deionized water.
Procedure:
-
Buffer Preparation: Prepare a 10 mM triethylamine-phosphoric acid buffer. Adjust the pH to 2.3.
-
Chiral Selector Addition: Dissolve sulphated-β-cyclodextrin (SCD) in the buffer to a final concentration of 5% (m/v).
-
Capillary Conditioning: Before the first run, and between runs, flush the capillary with 0.1 M NaOH, followed by deionized water, and then the running buffer.
-
Sample Preparation: Accurately weigh and dissolve the Clopidogrel sample in methanol to a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Separation: Apply a reversed polarity voltage of -12 kV. Maintain the capillary temperature at 20°C.
-
Detection: Monitor the separation at a wavelength of 220 nm.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol utilizes a chiral stationary phase for the separation of Clopidogrel enantiomers.[5][7]
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OJ-RH, 150 x 4.6 mm, 5 µm).[5]
Reagents:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Diethylamine (optional, as a mobile phase additive).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and water (e.g., 100:15 v/v).[5] Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the Clopidogrel sample in the mobile phase to a known concentration.
-
Injection: Inject a fixed volume of the sample solution (e.g., 10 µL) into the HPLC system.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
-
Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas.
Supercritical Fluid Chromatography (SFC) Protocol
This protocol outlines a method for the enantioseparation of Clopidogrel using SFC.[6]
Instrumentation:
-
SFC system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm).[6]
Reagents:
-
Supercritical Carbon Dioxide (CO2).
-
Methanol (as a modifier).
-
Sample solvent (e.g., Methanol).
Procedure:
-
Mobile Phase: Use supercritical CO2 as the primary mobile phase with methanol as a modifier (e.g., 20% v/v).
-
Column Equilibration: Equilibrate the chiral column with the mobile phase under the specified conditions.
-
Sample Preparation: Dissolve the Clopidogrel sample in methanol.
-
Injection: Inject a small volume of the sample solution (e.g., 20 µL) into the SFC system.[6]
-
Chromatographic Conditions:
-
Flow rate: 2 mL/min.
-
Column Temperature: 35°C.
-
Back Pressure: 150 bar.
-
Detection Wavelength: 215 nm.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the enantiomeric purity.
Advantages of Capillary Electrophoresis Visualized
The following diagrams illustrate the experimental workflow of CE for Clopidogrel analysis and highlight the key advantages of the technique.
Caption: Experimental workflow for the enantiomeric separation of Clopidogrel using Capillary Electrophoresis.
Caption: Logical comparison of the advantages of Capillary Electrophoresis over HPLC and SFC for chiral separations.
Conclusion
While HPLC and SFC are established and reliable methods for the determination of Clopidogrel's enantiomeric purity, Capillary Electrophoresis offers a compelling alternative with significant advantages. The high separation efficiency, leading to excellent resolution in shorter analysis times, combined with the minimal consumption of samples and organic solvents, positions CE as a more cost-effective and environmentally friendly technique. For laboratories focused on high-throughput screening and green analytical chemistry, Capillary Electrophoresis is an exceptionally well-suited and often superior choice for ensuring the enantiomeric purity of Clopidogrel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation and determination of clopidogrel and its impurities by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a LC-MS/MS method for the enantioseparation and determination of clopidogrel bisulfate in beagle plasma and its application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of Clopidogrel and its related compounds, including its active metabolite (CAM), inactive carboxylic acid metabolite (CCA), and other impurities. The information presented is collated from peer-reviewed scientific literature to assist in the selection and implementation of appropriate analytical techniques for research, quality control, and pharmacokinetic studies.
Clopidogrel, an antiplatelet prodrug, is widely prescribed for the prevention of atherothrombotic events. Its complex metabolism, which involves conversion to an unstable active thiol metabolite and a major inactive carboxylic acid metabolite, presents analytical challenges. Accurate and robust analytical methods are crucial for determining the parent drug, its metabolites, and any related impurities in both pharmaceutical formulations and biological matrices.
Comparison of Analytical Techniques
A variety of analytical techniques have been employed for the analysis of Clopidogrel and its related substances. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used method for routine analysis in pharmaceutical quality control due to its simplicity and cost-effectiveness.[1][2][3] For the analysis of Clopidogrel and its metabolites in biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and selectivity.[3] Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS provides faster analysis times and improved resolution.[4][5] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) have also been reported but are less common.[6][7]
The following tables summarize the performance of various published analytical methods for Clopidogrel and its key related compounds.
Table 1: HPLC and UPLC Methods for the Determination of Clopidogrel and Related Compounds
| Analyte(s) | Method | Matrix | Linearity Range | LOQ | Accuracy (%) | Precision (%RSD) | Reference |
| Clopidogrel & CCA | HPLC-UV | Bulk/Formulations | 0.125-100 µg/mL | 0.125 µg/mL (CLO), 0.125 µg/mL (CCA) | Not Reported | Not Reported | [8] |
| Clopidogrel | HPLC-UV | Pharmaceutical Preparations | 10-60 µg/mL | Not Reported | Not Reported | <2.0 | |
| Clopidogrel, CCA & Atorvastatin | HPLC-PDA | Human Serum | 0.008–2 µg/mL (CLO), 0.01–4 µg/mL (CCA) | 0.008 µg/mL (CLO), 0.01 µg/mL (CCA) | 96-98 (CLO), 94-98 (CCA) | Not Reported | |
| Clopidogrel & CAMD | uHPLC-MS/MS | Human Plasma | 0.01-50 ng/mL (CLO), 0.1-150 ng/mL (CAMD) | 0.01 ng/mL (CLO), 0.1 ng/mL (CAMD) | <±12 | <±6 | [5] |
| CAM | UPLC-MS/MS | Human Plasma | 1-150 ng/mL | 0.8 ng/mL | 1.7-7.5 | <17 | [4] |
CLO: Clopidogrel, CCA: Clopidogrel Carboxylic Acid, CAMD: Derivatized Clopidogrel Active Metabolite, LOQ: Limit of Quantitation, %RSD: Percent Relative Standard Deviation.
Table 2: LC-MS/MS Methods for the Determination of Clopidogrel and Related Compounds
| Analyte(s) | Method | Matrix | Linearity Range | LOQ | Accuracy (%RE) | Precision (%CV) | Reference |
| CAM | LC-MS/MS | Human Plasma | 0.5-250 ng/mL | 0.5 ng/mL | within 12 | <6 | |
| Clopidogrel, 2-Oxo-CLP & CAMD | LC-MS/MS | Human Plasma | 0.05-50 ng/mL (CLO), 0.5-50 ng/mL (2-Oxo-CLP), 0.5-100 ng/mL (CAMD) | 0.05 ng/mL (CLO), 0.5 ng/mL (2-Oxo-CLP), 0.5 ng/mL (CAMD) | within ±15 | <15 |
CAM: Clopidogrel Active Metabolite, CAMD: Derivatized Clopidogrel Active Metabolite, 2-Oxo-CLP: 2-Oxo-Clopidogrel, %RE: Percent Relative Error, %CV: Percent Coefficient of Variation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of Clopidogrel and its related compounds.
HPLC-UV Method for Clopidogrel and its Carboxylic Acid Metabolite (CCA)
This method is suitable for the simultaneous determination of Clopidogrel and its major inactive metabolite, CCA, in bulk drug and pharmaceutical formulations.[8]
-
Sample Preparation: Stock solutions of Clopidogrel and CCA are prepared in acetonitrile (B52724) at a concentration of 500 µg/mL. Working standard solutions are prepared by diluting the stock solutions with the mobile phase to achieve concentrations within the linearity range.
-
Chromatographic Conditions:
-
Instrument: Waters liquid chromatographic system with a UV detector.
-
Column: Hypersil Gold C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (exact composition determined through method development).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (e.g., 220 nm).
-
Temperature: Ambient.
-
-
Validation: The method is validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[8]
LC-MS/MS Method for the Quantification of Clopidogrel Active Metabolite (CAM)
Due to the inherent instability of the thiol-containing active metabolite, derivatization is required immediately after blood collection to ensure its stability for analysis.[5]
-
Sample Preparation and Derivatization:
-
Blood samples are collected in tubes containing an anticoagulant.
-
Immediately, an alkylating agent, 2-bromo-3'-methoxyacetophenone (MPB), is added to stabilize the active metabolite by forming a stable derivative (CAMD).[5]
-
Plasma is separated by centrifugation.
-
An internal standard (e.g., a stable isotope-labeled analog of the derivatized active metabolite) is added.
-
The derivatized samples undergo solid-phase extraction (SPE) or protein precipitation for cleanup and concentration.[4]
-
-
Chromatographic Conditions:
-
Instrument: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C8 or C18 column (e.g., ODS column).[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for conventional LC.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the derivatized active metabolite and the internal standard.
-
Visualizations
The following diagrams illustrate key aspects of Clopidogrel's pharmacology and analysis.
Caption: Metabolic pathway of Clopidogrel.
Caption: General workflow for bioanalysis of Clopidogrel.
Caption: Mechanism of action of Clopidogrel.
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. academic.oup.com [academic.oup.com]
- 4. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Clopidogrel Impurity C
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Clopidogrel impurity C, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for protecting personnel and the environment.
Hazard Profile of this compound
This compound, also known as Clopidogrel USP Related Compound C or (R)-Clopidogrel bisulfate, is classified as a hazardous substance.[1] Understanding its specific dangers is the first step in ensuring its safe handling and disposal.
| Hazard Classification | Description | Citation |
| Skin Corrosion | Causes severe skin burns. | [1] |
| Eye Damage | Causes serious eye damage. | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [2] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a regulated process designed to mitigate risks to human health and the environment.[3][4] The following steps outline the necessary procedures for its disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate PPE to prevent exposure.[5] This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat or gown.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.
2. Waste Segregation and Containerization: Proper segregation of hazardous waste is crucial to prevent accidental chemical reactions and to ensure correct disposal.[5][6]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the specific hazard warnings (e.g., "Corrosive," "Toxic to Aquatic Life").[6]
-
Avoid Mixing: Do not mix this compound waste with other types of waste, such as non-hazardous trash or other chemical waste streams, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
3. Spill Management: In the event of a spill, immediate and appropriate action is required.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Containment: For small spills, contain the material using a chemical spill kit with appropriate absorbent materials. Avoid raising dust.
-
Cleanup: Personnel involved in the cleanup must wear appropriate PPE. The collected waste and contaminated materials must be placed in the designated hazardous waste container.
-
Reporting: Report all spills to your institution's EHS department.
4. Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.[6] The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal: Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste disposal company.[3]
-
Contact EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
-
Manifesting: A hazardous waste manifest, a document that tracks the waste from generation to its final disposal, is required.[3] Your EHS department will typically handle this paperwork.
-
Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining environmental responsibility. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. Clopidogrel Related Compound C Pharmaceutical Secondary Standard; Certified Reference Material 120202-71-3 [sigmaaldrich.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. medicalwastepros.com [medicalwastepros.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. benchchem.com [benchchem.com]
- 6. mlienvironmental.com [mlienvironmental.com]
Safeguarding Your Research: A Guide to Handling Clopidogrel Impurity C
Essential safety protocols and personal protective equipment (PPE) guidelines for the secure handling and disposal of Clopidogrel Impurity C in a laboratory setting.
Researchers and scientists engaged in drug development must adhere to stringent safety measures when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of this compound, a substance classified as causing severe skin burns and eye damage. Adherence to these protocols is critical to ensure personal safety and maintain a secure research environment.
Personal Protective Equipment (PPE): A Multi-level Approach
The selection of appropriate PPE is the first line of defense against chemical exposure. For all procedures involving this compound, a baseline of protective gear is mandatory. However, for tasks with a higher risk of exposure, such as handling larger quantities or potential for aerosolization, enhanced protection is necessary.
| Handling Scenario | Required Personal Protective Equipment |
| General Laboratory Use | Chemical-resistant gloves (Nitrile, Neoprene), safety glasses with side shields, and a lab coat. |
| Weighing and Aliquoting | In addition to general use PPE, a face shield and respiratory protection (e.g., N95 respirator) are recommended, especially when handling powders. Operations should be conducted in a chemical fume hood. |
| Synthesizing or Handling Large Quantities | Full-coverage chemical-resistant suit or apron, chemical-resistant gloves, chemical splash goggles, face shield, and appropriate respiratory protection are required. All procedures must be performed within a designated and properly ventilated area, such as a chemical fume hood. |
It is imperative that all PPE be inspected for integrity before each use and that personnel are thoroughly trained in the proper techniques for donning and doffing protective gear to prevent cross-contamination.[1]
Procedural Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the critical steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
